molecular formula C8H16N2O3 B1336559 Boc-Ala-NH2 CAS No. 85642-13-3

Boc-Ala-NH2

Cat. No.: B1336559
CAS No.: 85642-13-3
M. Wt: 188.22 g/mol
InChI Key: GZKKSKKIABUUCX-YFKPBYRVSA-N
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Description

Boc-Ala-NH2 is a useful research compound. Its molecular formula is C8H16N2O3 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKKSKKIABUUCX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426725
Record name Boc-Ala-NH2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85642-13-3
Record name Boc-Ala-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Boc-Ala-NH2 chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-tert-Butoxycarbonyl-L-alaninamide (Boc-Ala-NH2)

Introduction

N-tert-butoxycarbonyl-L-alaninamide, commonly abbreviated as this compound, is a pivotal N-protected amino acid amide that serves as a fundamental building block in synthetic organic chemistry and drug discovery.[1][2] Its structure incorporates a chiral L-alanine core, a primary amide at the C-terminus, and the acid-labile tert-butoxycarbonyl (Boc) group protecting the N-terminus. This unique combination of features makes this compound an indispensable tool, particularly in the assembly of peptide chains where a C-terminal amide is required—a common motif in many biologically active peptides and peptidomimetics.

This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical properties, synthesis, and reactivity. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile reagent in their work. We will explore the causality behind experimental choices, from synthesis to deprotection, ensuring a thorough understanding of its application.

Chemical Identity and Molecular Structure

A precise understanding of a reagent's identity is the cornerstone of reproducible science. This compound is unambiguously defined by its systematic name and various chemical identifiers.

  • Systematic IUPAC Name: tert-butyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate[3]

  • Common Synonyms: N-Boc-L-alaninamide, (S)-Boc-alaninamide, Nα-Boc-L-alanine amide[3][4]

  • CAS Number: 85642-13-3[1][5]

  • Molecular Formula: C₈H₁₆N₂O₃[1][3]

  • Molecular Weight: 188.22 g/mol [1][3]

The molecular architecture features a central chiral carbon (the α-carbon of alanine), a primary amide (-CONH₂), and the bulky Boc protecting group. The stereochemistry is of the L-configuration, corresponding to the (S)-enantiomer.

Boc_Ala_NH2_Structure cluster_core This compound Core Structure N_amide H₂N p1 N_amide->p1 C_carbonyl O C_alpha N_carbamate H N C_alpha->N_carbamate CH3_alpha H₃C C_alpha->CH3_alpha H_alpha H C_alpha->H_alpha p2 N_carbamate->p2 C_boc_carbonyl O O_boc O C_tertbutyl C(CH₃)₃ O_boc->C_tertbutyl p1->C_carbonyl p1->C_alpha C p2->C_boc_carbonyl p2->O_boc C

Caption: 2D structure of this compound.

Table 1: Key Chemical Identifiers

Identifier Value
SMILES CNC(=O)OC(C)(C)C[1][3]
InChI InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m0/s1[3]

| InChIKey | GZKKSKKIABUUCX-YFKPBYRVSA-N[3] |

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and behavior in various solvent systems. These are summarized below.

Table 2: Physicochemical Data for this compound

Property Value Source
Appearance White to off-white crystalline powder [2]
Melting Point 78 - 85 °C [2]
Optical Rotation [α]²⁰/D -25 ± 2° (c=1 in Acetic Acid) [2]
Topological Polar Surface Area 81.4 Ų [3]

| Storage Temperature | 10°C - 25°C, in a well-closed container |[1] |

The Boc group's lipophilicity moderately increases the compound's solubility in organic solvents compared to free alanine amide. The primary amide and the carbamate moieties allow for hydrogen bonding, contributing to its solid state at room temperature.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of this compound is crucial before its use in synthesis. A combination of spectroscopic methods provides a robust, self-validating system.

  • ¹H NMR Spectroscopy: The proton NMR spectrum offers a clear signature. Key expected signals include: a doublet for the α-proton, a doublet for the methyl group protons, a broad singlet for the carbamate N-H proton, distinct signals for the two amide N-H₂ protons, and a characteristic singlet integrating to nine protons for the tert-butyl group of the Boc protector.[6]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct peaks for the carbonyl carbons of the amide and carbamate, the α-carbon, the methyl carbon, and the quaternary and methyl carbons of the Boc group.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is diagnostic for its key functional groups. Expected characteristic absorption bands include N-H stretching vibrations for the primary amide and the carbamate N-H group (typically in the 3200-3400 cm⁻¹ region), and strong C=O stretching bands for the amide I and carbamate carbonyl groups (around 1650-1700 cm⁻¹).[7][8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺ at m/z 189.12. This confirms the molecular weight of the compound.[9]

Synthesis and Purification: A Protocol Grounded in Mechanistic Understanding

This compound is typically synthesized from its corresponding carboxylic acid, Boc-Ala-OH. The core transformation is the formation of an amide bond, a reaction of paramount importance in peptide chemistry.

Causality in Reagent Selection

The conversion of a carboxylic acid to a primary amide requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by ammonia. Direct reaction is not feasible; hence, coupling agents are employed.

  • Coupling Agents (e.g., DCC, HOBt): N,N'-Dicyclohexylcarbodiimide (DCC) is a classic carbodiimide coupling agent. It reacts with the carboxylic acid of Boc-Ala-OH to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to side reactions and racemization. The inclusion of an additive like 1-Hydroxybenzotriazole (HOBt) is critical. HOBt traps the O-acylisourea to form a more stable and less racemization-prone HOBt active ester, which then reacts cleanly with the ammonia source.[6]

  • Ammonia Source: Anhydrous ammonia or a stable equivalent like ammonium chloride with a non-nucleophilic base (e.g., triethylamine) is used as the nucleophile.

Experimental Protocol: Synthesis of this compound from Boc-Ala-OH
  • Dissolution: Dissolve Boc-L-alanine (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).[6]

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to minimize potential side reactions and racemization during the activation step.

  • Activation: Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the cooled mixture. Stir the reaction at 0 °C for 1 hour. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]

  • Amidation: Introduce the ammonia source. This can be done by bubbling anhydrous ammonia gas through the solution or by adding ammonium chloride (1.2 equivalents) followed by the dropwise addition of a tertiary amine base like triethylamine (1.2 equivalents).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup & Purification:

    • Filter the reaction mixture to remove the insoluble DCU byproduct.[6]

    • Wash the filtrate sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., 5% sodium bicarbonate solution), and brine to remove unreacted starting materials and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification BocAlaOH Boc-Ala-OH + HOBt in Anhydrous DCM Cooling Cool to 0°C BocAlaOH->Cooling DCC_add Add DCC Solution (Activation) Cooling->DCC_add NH3_add Add NH₃ Source (Amidation) DCC_add->NH3_add Stir Stir Overnight at RT NH3_add->Stir Filter Filter DCU Byproduct Stir->Filter Wash Aqueous Washes (Acid, Base, Brine) Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Recrystallize Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Pure this compound

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The utility of this compound stems from the predictable and selective reactivity of its Boc-protecting group.

Boc Group Deprotection: An Acid-Labile Handle

The Boc group is designed to be stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but is readily cleaved under acidic conditions.[10] This orthogonality is fundamental to its use in multi-step synthesis.[10]

Mechanism: The deprotection proceeds via an E1 elimination mechanism. The acid (e.g., trifluoroacetic acid, TFA, or HCl) protonates the carbamate oxygen, leading to the loss of the stable tert-butyl cation. This cation is typically scavenged by the solvent or an added scavenger. The resulting unstable carbamic acid rapidly decarboxylates to release the free amine and carbon dioxide.[]

Deprotection_Mechanism BocAmine R-NH-Boc Protonated {R-NH-C(=O⁺H)-O-tBu} BocAmine->Protonated + H⁺ H_plus H⁺ CarbamicAcid R-NH-COOH (Carbamic Acid) Protonated->CarbamicAcid - (CH₃)₃C⁺ tBu_cation (CH₃)₃C⁺ Amine R-NH₃⁺ CarbamicAcid->Amine - CO₂ CO2 CO₂ Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocol: Boc Deprotection
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, typically Dichloromethane (DCM).

  • Acid Addition: Add an excess of strong acid. A common choice is a 25-50% solution of Trifluoroacetic Acid (TFA) in DCM.[12][13] Alternatively, a 4M solution of HCl in dioxane can be used.[]

  • Reaction: Stir the mixture at room temperature. The reaction is usually rapid, often completing within 30-60 minutes. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Remove the acid and solvent under reduced pressure. The resulting product, alaninamide, will be in the form of its corresponding salt (e.g., trifluoroacetate or hydrochloride salt). It can be used directly in the next step or neutralized with a base to obtain the free amine.

Application in Peptide Synthesis

This compound is a crucial reagent for synthesizing peptides that terminate with an alaninamide residue. In Boc-based solid-phase peptide synthesis (SPPS), a resin such as benzhydrylamine (BHA) or a more acid-labile Rink Amide resin is used.[12] this compound would be coupled to a growing peptide chain on the resin after the N-terminal Boc group of the preceding amino acid has been removed. The process involves iterative cycles of deprotection and coupling until the desired sequence is assembled. Finally, strong acid cleavage (e.g., with HF) cleaves the completed peptide from the resin support, yielding the final peptide amide.[13]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

  • Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

    • GHS Hazard Statements: H302, H315, H319, H335[3]

  • Safe Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

    • Avoid inhalation of dust and contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place, typically between 10°C and 25°C, to prevent degradation.[1]

Conclusion

This compound is more than just a protected amino acid; it is a precisely engineered tool for molecular construction. Its well-defined structure, predictable reactivity, and the robust nature of the Boc protecting group make it a reliable and versatile building block in the synthesis of peptides and complex organic molecules. For researchers in drug development, a thorough understanding of its properties, from synthesis to deprotection, is essential for designing efficient and successful synthetic strategies. This guide provides the technical foundation and practical protocols to empower scientists to use this compound with confidence and precision.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7015295, this compound. Retrieved from [Link]

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet: this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). This compound, N-Boc-L-alaninamide; CAS 85642-13-3. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Bhattacharya, S., et al. (2011). Synthesis, characterization and evaluation of a novel dipeptide for its anticancer activity. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). A Practical Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Alanine. Retrieved from [Link]

  • Thompson, A. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637606, BOC-D-alanine. Retrieved from [Link]

  • Chemsrc. (2025, August 21). N-(tert-Butoxycarbonyl)-L-alanine. Retrieved from [Link]

  • Feng, Y., et al. (2014). 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations. The Journal of Physical Chemistry B, 118(18), 4764–4773. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Schult, F., et al. (2019). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. Molecules, 24(17), 3058. Retrieved from [Link]

Sources

Technical Guide: The Role of Boc-Ala-NH₂ in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of Boc-Ala-NH₂ (N-tert-butoxycarbonyl-L-alanine amide) within the context of Solid-Phase Peptide Synthesis (SPPS).

While often perceived merely as a simple derivative, Boc-Ala-NH₂ serves a critical dual function in modern peptide therapeutics: as the structural target motif for C-terminal amidated peptides synthesized via the MBHA/BHA resin strategies, and as a vital process control standard for validating cleavage efficiency and stereochemical integrity.

Content Type: Technical Whitepaper Audience: Senior Application Scientists, Peptide Chemists, Drug Development Leads

Executive Summary: The Amide Functionality in Therapeutics

In peptide drug development, C-terminal amidation is not merely a chemical modification; it is a biological necessity. Many naturally occurring bioactive peptides (e.g., oxytocin, vasopressin, various neuropeptides) possess a C-terminal amide (–CONH₂) rather than a free carboxyl group (–COOH). This modification:

  • Mimics the neutral peptide bond , preventing the introduction of an unnatural negative charge at the C-terminus.

  • Enhances metabolic stability by blocking carboxypeptidase degradation.

  • Improves receptor binding affinity by maintaining the requisite electrostatic profile.

Boc-Ala-NH₂ plays a pivotal role in this landscape. In the Boc-SPPS strategy, it represents the protected intermediate formed on the resin and serves as the primary analytical reference to validate the successful synthesis of Alanine-amidated peptides.

Mechanistic Core: The MBHA Resin Strategy

To understand the role of Boc-Ala-NH₂, one must understand the chemistry of its formation on the solid support. Unlike Fmoc chemistry which utilizes the Rink Amide linker, Boc chemistry predominantly employs MBHA (4-methylbenzhydrylamine) or BHA (benzhydrylamine) resins to generate C-terminal amides.

The Formation of the Boc-Ala-Resin Complex

The synthesis of an Ala-NH₂ terminated peptide does not begin with Boc-Ala-NH₂ as a reagent. Instead, it begins with Boc-Ala-OH coupling to the amine-functionalized MBHA resin.

  • Reagent: Boc-Ala-OH (Carboxyl component)

  • Support: MBHA Resin (Amine component)

  • Mechanism: Standard DCC/HOBt or HATU activation forms an amide bond between the Alanine carboxyl and the resin's benzhydrylamine nitrogen.

The Cleavage Event (Generation of the Amide)

This is the defining step. The bond between the peptide and the MBHA linker is an amide bond , not an ester bond (as in Merrifield resin). Consequently, it is extremely stable to TFA (used for Boc removal) but cleavable by anhydrous Hydrogen Fluoride (HF).

Upon HF treatment, the C-N bond between the resin and the peptide is cleaved.[1] The nitrogen atom from the resin remains with the peptide, generating the –NH₂ terminus.

Visualization: MBHA-Mediated Synthesis of Ala-NH₂

The following diagram illustrates the pathway from Boc-Ala-OH loading to the release of the Ala-NH₂ moiety.

MBHA_Mechanism BocAla Boc-Ala-OH (Starting Material) Coupling Coupling (DCC/HOBt) BocAla->Coupling MBHA MBHA Resin (NH2-CH(Tol)-Polymer) MBHA->Coupling ResinComplex Boc-Ala-NH-MBHA-Resin (Stable Intermediate) Coupling->ResinComplex Amide Bond Formation Elongation Chain Elongation (TFA Deprotection / Coupling) ResinComplex->Elongation PeptideResin Peptide-Ala-NH-MBHA-Resin Elongation->PeptideResin HF HF Cleavage (Anhydrous HF, 0°C) PeptideResin->HF Product H-Peptide-Ala-NH2 (Final Product) HF->Product C-N Cleavage (Nitrogen Transfer)

Figure 1: Mechanistic pathway for generating C-terminal Alanine Amides using Boc-chemistry on MBHA resin.[2][3]

Boc-Ala-NH₂ as a Process Control Standard

While Boc-Ala-OH is the synthetic reagent, Boc-Ala-NH₂ (CAS 85642-13-3) is the indispensable analytical tool. In high-stakes drug development, you cannot assume the C-terminus is correct; you must prove it.

HPLC Retention Time Validation

When synthesizing short peptides or fragments (e.g., Boc-Ala-NH₂ itself as a model), the commercial standard is used to validate the elution profile.

  • Scenario: You are optimizing the cleavage of a sterically hindered C-terminal Alanine.

  • Method: Co-inject the crude cleavage product with authentic Boc-Ala-NH₂ (if the N-term is still protected) or H-Ala-NH₂ (derived from the standard) to confirm identity.

Racemization Monitoring

Alanine is generally resistant to racemization, but C-terminal activation on MBHA resin can induce epimerization (L


 D) under high temperature or excessive base activation.
  • Protocol:

    • Purchase authentic Boc-L-Ala-NH₂ and Boc-D-Ala-NH₂ .

    • Develop a Chiral HPLC method (e.g., Chiralpak AD-H column) to separate the enantiomers.

    • Analyze your cleavage product against these standards to quantify % D-isomer formation.

Quantitative Data: MBHA vs. BHA Resin Efficiency

The choice of resin affects the yield of the amide. The methyl group on MBHA increases the acid lability of the linker, making cleavage easier and reducing aggregation-based byproducts compared to BHA.

ParameterBHA Resin (Benzhydrylamine)MBHA Resin (4-Methylbenzhydrylamine)Impact on Ala-NH₂ Synthesis
Linker Stability High (Requires harsh HF)Moderate (Standard HF conditions)MBHA preferred for sensitive peptides.
Cleavage Yield 75-85%85-95%MBHA yields higher purity Ala-NH₂.
Aggregation Risk HigherLowerMBHA solvation is generally superior.
Standard Loading 0.5 - 1.0 mmol/g0.4 - 0.8 mmol/gLower loading on MBHA prevents inter-chain aggregation.

Experimental Protocol: Synthesis and Validation

Objective: Synthesis of a model peptide H-Phe-Ala-NH₂ to validate C-terminal amidation efficiency.

Phase 1: Resin Loading (The Critical Step)
  • Resin Preparation: Swell 1.0 g of MBHA resin (0.5 mmol/g) in DCM for 30 min.

  • Neutralization: Wash with 10% DIEA/DCM (2x 2 min) to remove HCl from the amine linker. Crucial: The resin is supplied as a hydrochloride salt.

  • Activation: Dissolve Boc-Ala-OH (3.0 eq) and HOBt (3.0 eq) in minimal DMF. Add DIC (3.0 eq) and stir for 5 min at 0°C.

  • Coupling: Add the activated mixture to the resin. Shake for 2 hours at room temperature.

  • Kaiser Test: Perform a Kaiser test. If yellow (negative), the coupling is complete. If blue (positive), recouple.

    • Note: Incomplete coupling here leads to deletion sequences (missing C-terminal Ala).

Phase 2: Cleavage and Isolation
  • Deprotection: Remove N-terminal Boc using 50% TFA/DCM.[4]

  • HF Cleavage: Transfer dried resin to a Teflon HF reaction vessel.

    • Add p-Cresol (scavenger) and Anhydrous HF (10 mL/g resin).

    • React at 0°C for 60 minutes.

  • Extraction: Evaporate HF. Wash resin with ether (removes scavengers). Extract peptide with 10% Acetic Acid.

  • Lyophilization: Freeze-dry to obtain crude H-Phe-Ala-NH₂.

Phase 3: Validation using Boc-Ala-NH₂ Standard

To confirm the C-terminus is truly an amide and not a free acid (hydrolysis byproduct):

  • Standard Prep: Dissolve commercial Boc-Ala-NH₂ in TFA/DCM to remove Boc, yielding H-Ala-NH₂.

  • Hydrolysis Control: Synthesize H-Phe-Ala-OH on Wang resin as a negative control.

  • LC-MS Analysis:

    • Target (Amide): [M+H]+ = Mass(Phe) + Mass(Ala) - H2O + NH3.

    • Impurity (Acid): [M+H]+ = Mass(Phe) + Mass(Ala) - H2O + H2O (Mass difference = +1 Da, distinguishable by high-res MS).

Troubleshooting & Optimization

Even with robust protocols, issues arise. Use this logic flow to diagnose C-terminal failures.

Troubleshooting Problem Low Yield of Ala-NH2 Peptide Check1 Is the product Ala-OH (Acid)? Problem->Check1 Check2 Is the product a Deletion Sequence? Problem->Check2 Cause1 Linker Hydrolysis (Wet HF or old Resin) Check1->Cause1 Yes Cause2 Incomplete Loading (Check Kaiser Test) Check2->Cause2 Yes Solution1 Dry Resin thoroughly; Use fresh Anhydrous HF Cause1->Solution1 Solution2 Recouple Boc-Ala-OH with HATU/DIEA Cause2->Solution2

Figure 2: Diagnostic workflow for C-terminal amide synthesis failures.

Common Pitfalls
  • Moisture in HF: Water acts as a nucleophile during HF cleavage. If water is present, it can attack the linker-peptide bond, resulting in a C-terminal carboxyl (–COOH) instead of the desired amide (–NH₂).

  • Steric Hindrance: Although Alanine is small, if the resin loading is too high (>0.8 mmol/g), the "Boc-Ala-NH-Resin" sites may aggregate, preventing successful elongation.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[1] Link

  • Matsueda, G. R., & Stewart, J. M. (1981). A p-methylbenzhydrylamine resin for improved solid-phase synthesis of peptide amides. Peptides. Link

  • Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta. Link

  • Biosynth. (n.d.). Boc-Ala-NH2 Product Information and Applications. Biosynth Catalog. Link[2][5][6]

  • ChemicalBook. (2024). This compound Properties and Synthesis. ChemicalBook Database. Link

Sources

Boc-Ala-NH2: The C-Terminal Anchor & Pharmacophore Precursor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Peptidomimetic Design

Executive Summary: The Divergent Utility of Boc-Ala-NH2

In the architecture of peptidomimetics, This compound (N-tert-Butoxycarbonyl-L-alanine amide) serves a dual function that distinguishes it from standard amino acid derivatives. Primarily, it acts as a robust C-terminal anchor , capping peptide sequences to prevent ionization and enhance blood-brain barrier (BBB) permeability. Secondarily—and perhaps more critically for drug discovery—it functions as a divergent intermediate .

Through specific synthetic transformations (dehydration or rearrangement), this compound is the direct precursor to two high-value pharmacophores: peptide nitriles (cysteine protease inhibitors) and gem-diamines (retro-inverso peptide scaffolds). This guide details the physicochemical profile, synthetic pathways, and quality control metrics required to utilize this building block effectively.

Chemical Identity & Physicochemical Profile

Before integration into synthetic workflows, the material must be characterized to ensure it meets the stringent purity requirements of medicinal chemistry.

PropertySpecificationTechnical Note
Chemical Name N-tert-Butoxycarbonyl-L-alanine amideSystematic: tert-butyl ((S)-1-amino-1-oxopropan-2-yl)carbamate
CAS Number 85642-13-3 Distinct from Boc-Ala-OH (15761-38-3)
Formula / MW C₈H₁₆N₂O₃ / 188.22 g/mol Low MW facilitates high atom economy in modifications.
Appearance White to off-white crystalline powderYellowing indicates amide hydrolysis or Boc decomposition.
Melting Point 124 – 125 °CSharp melt indicates high purity; broad range suggests solvent inclusion.
Optical Rotation [α]²⁰D ≈ -34.8° (c=1, CHCl₃)Critical for confirming L-enantiomer retention.
Solubility Soluble: MeOH, EtOH, DMF, DCMSparingly: Water, Et₂OPrecipitates well from EtOAc/Hexane or Et₂O.
Hazards Irritant (Skin/Eye/Respiratory)Standard PPE required; handle in fume hood.

Strategic Utility in Peptidomimetics

This compound is not merely a "capped" amino acid; it is a gateway molecule. The following diagram illustrates its central role in divergent synthesis.

BocAlaNH2_Pathways BocAlaNH2 This compound (Primary Amide) Target1 Peptide Amides (C-Terminal Capping) BocAlaNH2->Target1 Direct Incorporation (Coupling) Target2 Peptide Nitriles (Warheads) BocAlaNH2->Target2 Dehydration (Burgess Reagent) Target3 Gem-Diamines (Retro-Inverso) BocAlaNH2->Target3 Hofmann Rearrangement (Iodosobenzene Diacetate)

Figure 1: The divergent synthetic utility of this compound in peptidomimetic design.

C-Terminal Stabilization (The Anchor)
  • Mechanism: Converting the C-terminal carboxyl to a primary amide removes the negative charge at physiological pH.

  • Impact: This prevents the "zwitterionic" character of the peptide, significantly increasing lipophilicity. This is often the first step in converting a hit peptide into a lead compound with better membrane permeability.

Nitrile Warheads (The Trap)
  • Mechanism: Dehydration of the primary amide (-CONH₂) yields a nitrile (-CN).

  • Impact: The nitrile group acts as an electrophilic "warhead" that reversibly forms a thioimidate adduct with the active site cysteine of proteases (e.g., Cathepsin K or S). This is a validated strategy in protease inhibitor design (e.g., Odanacatib analogs).

Gem-Diamines (The Scaffold)
  • Mechanism: Oxidative rearrangement (Hofmann) converts the amide to an amine, resulting in a gem-diamine precursor (Boc-NH-CH(CH₃)-NH₂).

  • Impact: These are critical for synthesizing retro-inverso peptides , where the direction of the peptide bond is reversed (-NH-CO- instead of -CO-NH-) to maintain side-chain topology while rendering the backbone unrecognizable to proteolytic enzymes.

Synthetic Protocols (Validated Workflows)

Workflow A: Synthesis of this compound (Mixed Anhydride Method)

Context: If commercial stock is unavailable or expensive, this robust protocol yields multi-gram quantities.

  • Activation: Dissolve Boc-Ala-OH (1.0 eq) in dry THF (0.2 M) under N₂. Cool to -15°C (ice/salt bath).

  • Base Addition: Add N-Methylmorpholine (NMM) (1.0 eq). Stir for 5 min.

  • Anhydride Formation: Dropwise add Isobutyl Chloroformate (IBCF) (1.0 eq). Maintain temp < -10°C. Stir for 15 min to form the mixed anhydride.

    • Critical Control: Do not let temperature rise, or the anhydride will disproportionate to the urethane.

  • Ammonolysis: Bubble NH₃(g) or add NH₄OH (28%) (3.0 eq) dropwise. A white precipitate (NMM·HCl) will form immediately.

  • Workup: Warm to RT. Evaporate THF. Dissolve residue in EtOAc. Wash with 5% Citric Acid, Sat. NaHCO₃, and Brine.

  • Purification: Recrystallize from EtOAc/Hexane.

Workflow B: Dehydration to Nitrile (Boc-Ala-CN)

Context: Creating a cysteine protease inhibitor warhead.

  • Reagent: Burgess Reagent (Methyl N-(triethylammoniumsulfonyl)carbamate).

  • Setup: Dissolve This compound (1.0 eq) in dry DCM (0.1 M).

  • Reaction: Add Burgess Reagent (2.0 eq) in one portion at RT.

  • Monitoring: Stir for 2-4 hours. TLC (EtOAc/Hex 1:1) will show a less polar spot (Nitrile).

  • Workup: The reaction is clean. Filter through a short silica plug to remove salts. Evaporate.

    • Note: Avoid aqueous acidic workup, as the nitrile can hydrolyze back to the amide or acid.

Workflow C: Hofmann Rearrangement to Gem-Diamine

Context: Synthesis of retro-inverso scaffolds using Iodosobenzene Diacetate (PIDA/IBD).

Hofmann_Workflow Step1 Start: this compound Solvent: EtOAc/MeCN/H2O (2:2:1) Step2 Add Reagent: PIDA (1.1 eq) Temp: 0°C -> RT Step1->Step2 Step3 Intermediate: Isocyanate (Transient Species) Step2->Step3 Step4 Hydrolysis -> Gem-Diamine (Boc-NH-CH(Me)-NH2) Step3->Step4 Step5 TRAPPING (CRITICAL) Add Acylating Agent immediately (e.g., Fmoc-Cl or Acid Chloride) Step4->Step5 Unstable Free Amine

Figure 2: Oxidative rearrangement workflow. Note the mandatory trapping step.

Protocol:

  • Dissolve This compound in EtOAc/CH₃CN/H₂O (2:2:1).

  • Add Iodosobenzene Diacetate (PIDA) (1.1 eq) at 0°C.

  • Stir at RT for 4 hours.

  • CRITICAL: The resulting gem-diamine is unstable (aminal). It must be trapped in situ or immediately upon formation with an acylating agent (e.g., an Fmoc-amino acid chloride) to form the stable retro-inverso linkage.

Quality Control & Troubleshooting

IssueObservationRoot CauseRemediation
Impurity Broad Melting Point (< 120°C)Residual solvent or unreacted acid.Recrystallize from EtOAc/Hexane. Dry under high vacuum (50°C) for 12h.
Hydrolysis NMR: Loss of amide doublets (CONH₂)Moisture exposure during storage.Store in desiccator at 4°C. Check water content (KF titration).
Failed Dehydration NMR: No Nitrile peak (~118 ppm ¹³C)Old Burgess Reagent (Hygroscopic).Use fresh reagent. Ensure DCM is anhydrous.
Racemization Optical Rotation deviationHigh temp during mixed anhydride formation.Strictly maintain -15°C during IBCF addition.

NMR Diagnostic Markers (300 MHz, DMSO-d₆):

  • This compound: Amide protons appear as two distinct broad singlets at ~7.0 and ~7.4 ppm. The methine (alpha-H) is a multiplet at ~3.9 ppm.

  • Boc-Ala-CN (Nitrile): Loss of amide singlets. Alpha-H shifts downfield. ¹³C NMR shows characteristic -CN peak at ~118 ppm.

References

  • PubChem. (2025).[1] this compound Compound Summary (CID 7015295). National Library of Medicine. [Link]

  • Albertson, N. F. (1962).[2] Synthesis of Peptides with Mixed Anhydrides.[2][3][4] Organic Reactions, Vol 12.[2][3] Wiley.[2] [Link]

Sources

Technical Guide: Boc-Ala-NH2 in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-Ala-NH2 Applications in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (N-tert-butoxycarbonyl-L-alanine amide) serves as a critical orthogonal building block in the synthesis of peptidomimetics and protease inhibitors. Unlike simple amino acid esters, the primary amide functionality of this compound provides a unique chemical handle for "warhead" installation—specifically the dehydration to nitriles for cysteine protease inhibition—and serves as a stable C-terminal cap in enzymatic stability studies. This guide details the physicochemical rationale, synthetic protocols, and application workflows for this compound in modern drug discovery.

Part 1: Physicochemical Profile & Structural Significance

Structural Architecture

This compound combines the acid-labile tert-butoxycarbonyl (Boc) protecting group with a robust primary amide (–CONH2) at the C-terminus.

  • Boc Group: Provides steric bulk and stability against basic hydrolysis, allowing for base-mediated modifications of the C-terminus (e.g., dehydration) without N-terminal deprotection.

  • Primary Amide: Mimics the electronic environment of the peptide backbone while terminating the chain. It is significantly more stable to enzymatic hydrolysis than esters, making it an ideal "dummy" substrate for investigating protease subsites (S1/S1').

Quantitative Profile
PropertyValueRelevance in MedChem
Molecular Weight 188.22 g/mol Fragment-based drug design (Low MW).
Formula C8H16N2O3High atom economy.
Solubility DMSO, DMF, MeOHCompatible with standard organic synthesis.
Chirality L-Enantiomer (S)Matches natural substrate stereochemistry.
Purity Requirement >99% eeCritical for chiral HPLC standard use.[1]

Part 2: Core Applications in Drug Discovery

Precursor for Nitrile "Warheads" (Cysteine Protease Inhibitors)

The most high-value application of this compound is its conversion into Boc-Ala-CN (Nitrile) . Nitriles are potent electrophilic "warheads" that form reversible covalent bonds with the catalytic cysteine thiolate of proteases (e.g., Cathepsin K, S, or SARS-CoV-2 Mpro).

  • Mechanism: The amide oxygen is activated by a dehydrating agent (e.g., Burgess reagent or TFAA), followed by elimination to form the triple bond (–C≡N).

  • Significance: The resulting nitrile mimics the transition state of peptide bond hydrolysis, trapping the enzyme in a covalent adduct.

Enzymatic Substrate Profiling (Amidase Activity)

While chromogenic substrates (like Boc-Ala-pNA) are used for colorimetric assays, This compound is used to probe amidase specificity.

  • Utility: It serves as a minimal substrate to determine the

    
     and 
    
    
    
    of aminopeptidases that cleave N-terminal protected amino acids.
  • Detection: Hydrolysis is monitored via HPLC (disappearance of amide, appearance of acid) rather than UV-Vis, allowing for interference-free kinetic profiling.

Chiral Stationary Phase (CSP) Standard

This compound is a benchmark compound for validating chiral HPLC methods. Its rigid amide bond and carbamate moiety interact distinctly with polysaccharide-based chiral selectors (e.g., Cellulose tris-3,5-dimethylphenylcarbamate), making it an essential standard for determining column efficiency and resolution factors (


).

Part 3: Visualized Pathways & Logic

Synthesis & Transformation Logic

The following diagram illustrates the synthesis of this compound via the Mixed Anhydride method and its subsequent transformation into a nitrile warhead.

BocAlaPathways Start Boc-Ala-OH (Starting Material) Inter Mixed Anhydride (Activated Intermediate) Start->Inter i-BuOCOCl NMM, -15°C Product This compound (Primary Amide) Inter->Product NH3 (g) or NH4OH Warhead Boc-Ala-CN (Nitrile Warhead) Product->Warhead Dehydration (Burgess Reagent) Enzyme Enzyme-Inhibitor Complex (Thioimidate) Warhead->Enzyme + Cysteine Protease (Covalent Inhibition)

Figure 1: Synthetic workflow from Boc-Ala-OH to Nitrile Warhead via this compound.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of this compound (Mixed Anhydride Method)

Objective: Efficient generation of the primary amide without racemization. Reference: Anderson et al., J. Am. Chem. Soc. (Adapted for modern reagents).

  • Activation: Dissolve Boc-Ala-OH (10 mmol) in dry THF (50 mL) under nitrogen. Cool to -15°C (salt/ice bath).

  • Base Addition: Add N-Methylmorpholine (NMM) (10 mmol, 1.1 mL). Stir for 2 minutes.

  • Anhydride Formation: Dropwise add Isobutyl Chloroformate (IBCF) (10 mmol, 1.3 mL). Maintain temperature at -15°C. Stir for 10 minutes. Note: The formation of the mixed anhydride is rapid; prolonged stirring can lead to urethane byproducts.

  • Ammonolysis: Bubble dry Ammonia gas (NH3) into the solution for 15 minutes OR add 2.0 equivalents of 0.5M ammonia in dioxane.

  • Workup: Allow to warm to Room Temperature (RT). Evaporate THF. Dissolve residue in EtOAc, wash with 5% citric acid, sat. NaHCO3, and brine.

  • Purification: Recrystallize from EtOAc/Hexanes.

    • Yield: Typically 85-90%.

    • Validation: 1H NMR (DMSO-d6): δ 1.20 (d, 3H), 1.38 (s, 9H), 6.90 (s, 1H, amide), 7.25 (s, 1H, amide).

Protocol B: Dehydration to Boc-Ala-CN (Burgess Reagent)

Objective: Conversion of the amide to a nitrile "warhead" under mild conditions.

  • Setup: Dissolve This compound (1.0 mmol) in anhydrous DCM (10 mL).

  • Reagent Addition: Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (2.0 mmol) in one portion.

  • Reaction: Stir at RT for 2–4 hours under N2. Monitor by TLC (Product is less polar than amide).

  • Workup: Filter through a short silica plug eluting with DCM. Evaporate solvent.[2][3]

  • Result: Boc-Ala-CN is obtained as a clear oil or low-melting solid.

    • IR Check: Look for characteristic Nitrile stretch at ~2250 cm⁻¹.

Protocol C: Chiral HPLC Separation Standard

Objective: Establish enantiomeric purity (ee > 99%).

  • Column: Lux Cellulose-2 (Phenomenex) or Chiralcel OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Expected Retention:

    • L-Isomer (this compound): ~8.5 min.

    • D-Isomer (Impurity): ~11.2 min.

  • Calculation:

    
    
    

Part 5: References

  • Synthesis of Peptides with Mixed Anhydrides. Albertson, N. F.[4] Organic Reactions, 1962 , Vol 12, 157-355.[4] 4

  • This compound Product Profile & Safety Data. PubChem Compound Summary for CID 7015295.

  • Facile t-BOC and FMOC Amino Acid Chiral Separations. Sigma-Aldrich Technical Bulletin. 5

  • Nitrile Synthesis by Dehydration of Amides. Organic Chemistry Portal (Burgess Reagent Protocol). 6

Sources

Methodological & Application

Application Note: Monitoring Boc-Ala-NH2 Coupling Reaction Completion

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of primary amides such as Boc-Ala-NH2 is a fundamental transformation in peptide chemistry and drug discovery.[1] While seemingly simple, the conversion of Boc-Alanine (Boc-Ala-OH) to its corresponding primary amide requires precise monitoring to prevent racemization and ensure complete consumption of the starting carboxylic acid.[1] This Application Note provides a rigorous, self-validating protocol for monitoring this reaction, distinguishing the product from the starting material using orthogonal detection methods (TLC with specific stains and RP-HPLC).

Reaction Mechanism & Critical Parameters[2]

The formation of this compound is typically achieved via the Mixed Anhydride Method (using Isobutyl Chloroformate) or Carbodiimide coupling (EDC/HOBt) with an ammonia source.[1] The Mixed Anhydride method is preferred for scale-up due to ease of purification, but it is temperature-sensitive.[1][2]

Critical Control Points (CCPs)
  • Temperature Control (-15°C): Essential during the mixed anhydride formation to prevent disproportionation into the symmetrical anhydride or urethane by-products.[1]

  • Base Stoichiometry: Excess base can lead to racemization; insufficient base prevents activation.[1]

  • Ammonia Source: Using dry ammonia gas or ammonium chloride/hydroxide determines the workup strategy.[1]

Visualizing the Pathway

The following diagram outlines the reaction flow and the specific monitoring points.

ReactionPathway cluster_mon Monitoring Points SM Boc-Ala-OH (Starting Material) Act Mixed Anhydride (Intermediate) SM->Act IBCF / NMM -15°C, 15 min M1 TLC: Bromocresol Green (Detects Acid Consumption) SM->M1 Prod This compound (Product) Act->Prod NH3 (g) or NH4OH 0°C to RT ByProd Urethane/Racemate (Impurities) Act->ByProd Temp > -10°C or Excess Base M2 HPLC: 210 nm (Quantifies Amide) Prod->M2

Caption: Reaction pathway for this compound synthesis highlighting critical intermediates and monitoring nodes.

Qualitative Monitoring: Thin Layer Chromatography (TLC)[1][2][3][4][5]

TLC is the rapid "front-line" tool.[1] Standard UV visualization is often insufficient because this compound has weak UV absorption (only the amide/carbonyl bonds absorb at low wavelengths).[1] Relying solely on UV (254 nm) is a common failure mode.[1]

The "Self-Validating" Staining Protocol

To confirm reaction completion, you must prove the disappearance of the acid and the appearance of the amide .

ParameterCondition / Reagent
Stationary Phase Silica Gel 60 F254
Mobile Phase Chloroform : Methanol : Acetic Acid (90 : 9 :[1][2] 1)
Rf (Approx.) Boc-Ala-OH: ~0.3 (Streaks) | this compound: ~0.5 (Compact)
Staining Logic (Dual Visualization)
  • Stain A: Bromocresol Green (The Acid Check) [1]

    • Mechanism:[1][2][3][4][5][6][7] pH indicator.[1] Turns yellow/green in the presence of carboxylic acids (pH < 3.[1]8) against a blue background.[1]

    • Observation: The Starting Material (Boc-Ala-OH) will appear as a distinct yellow spot .[1] The Product (this compound) is neutral and will not stain yellow.[1]

    • Completion Criteria: Total disappearance of the yellow spot.[1]

  • Stain B: Ninhydrin with High Heat (The Product Check)

    • Mechanism:[1][2][3][4][5][6][7] Ninhydrin reacts with free amines.[1][6] Boc-amines do not react at Room Temp.[1] However, heating the TLC plate to ~150°C deprotects the Boc group in situ, releasing the free amine which then reacts.[2]

    • Observation: this compound appears as a reddish/purple spot after vigorous heating.[1][2]

    • Note: The starting material will also stain, but the Rf difference confirms the new species.[2]

Quantitative Monitoring: HPLC Protocol

For process validation and purity assessment, Reverse-Phase HPLC (RP-HPLC) is required.[1][2]

Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[2]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid)[1][2]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV at 210 nm (Critical: 254 nm is too weak for aliphatic amides).[1]

  • Temperature: 30°C

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Equilibration
10.060Linear Gradient
12.095Wash
15.05Re-equilibration

Interpretation:

  • Boc-Ala-OH (SM): Elutes earlier (more polar due to free acid).[1]

  • This compound (Product): Elutes later.

  • Integration: Completion is defined as < 1.0% area of the SM peak.[1]

Detailed Experimental Protocol (Mixed Anhydride Method)

This protocol includes embedded monitoring steps.[1]

Reagents:

  • Boc-Ala-OH (1.0 eq)[1][2]

  • N-Methylmorpholine (NMM) (1.05 eq)[1][2]

  • Isobutyl Chloroformate (IBCF) (1.05 eq)[1][2]

  • Ammonia source (0.5 M NH3 in Dioxane or 28% NH4OH)[1]

  • Solvent: Dry THF or DME.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve Boc-Ala-OH in dry THF (0.2 M concentration).

  • Base Addition: Add NMM. Cool the mixture to -15°C (Use an ice/salt or acetone/dry ice bath).

  • Activation: Add IBCF dropwise.[1] Crucial: Maintain temp < -10°C. Stir for 15 minutes.

    • Checkpoint: The solution may become cloudy (NMM·HCl salt precipitation).[1][7] This is normal.

  • Coupling: Add the Ammonia source.

    • If using NH3 gas: Bubble gently for 15 mins.

    • If using NH4OH: Add dropwise (vigorous stirring required).

  • Reaction: Allow to warm to 0°C over 30 mins, then Room Temp for 2 hours.

  • Monitoring (TLC):

    • Spot reaction mixture vs. co-spot of SM.[1]

    • Dip in Bromocresol Green . If yellow spot remains at SM Rf, stir longer.[1][2]

    • If SM persists > 4 hours, add 0.1 eq of EDC to drive to completion (if using aqueous ammonia method) or add more NH3 gas.[1][2]

  • Workup: Evaporate THF. Dissolve residue in Ethyl Acetate.[1] Wash with 5% KHSO4 (removes unreacted amine/NMM), Sat.[1][2] NaHCO3 (removes unreacted Boc-Ala-OH), and Brine.[1][2]

  • Final Analysis: Run HPLC on the dried organic layer before evaporation to confirm purity.

Troubleshooting & Decision Tree

Use this logic flow to resolve common issues during synthesis.

Troubleshooting Start Reaction Check (TLC) SM_Present SM Spot Visible? Start->SM_Present Yes Yes (Yellow w/ Bromocresol) SM_Present->Yes Incomplete No No (Only Product) SM_Present->No Complete Action1 Add 0.2 eq Base + Ammonia Stir 1 hr Yes->Action1 Action2 Proceed to Workup No->Action2 Action1->SM_Present HPLC_Check HPLC Purity Check Action2->HPLC_Check Impurity Extra Peak > SM? HPLC_Check->Impurity By-products Pure Single Peak > 98% HPLC_Check->Pure Clean Recryst Recrystallize (Ethyl Acetate/Hexane) Impurity->Recryst Final Isolate Solid Pure->Final

Caption: Decision tree for troubleshooting incomplete reactions or impure products.

References

  • Joullié, M. M., & Lassen, K. M. (2010).[1][2] Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250.[1][2]

  • Sigma-Aldrich (Merck). this compound Product Specification and Properties. (Note: Representative link for properties).

  • PubChem Database. this compound (Compound CID 7015295).[1] National Center for Biotechnology Information.[1] [1]

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2] [1]

  • Organic Chemistry Portal. Amide Synthesis (Mixed Anhydride Method).

Sources

Application Note: Strategic Use of Boc-Ala-NH2 in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Solution-Phase Synthesis and the Role of C-Terminal Amides

While solid-phase peptide synthesis (SPPS) has become the dominant methodology for routine peptide production, solution-phase peptide synthesis (SPPS) remains an indispensable tool, particularly for the large-scale synthesis of short peptides, cyclic peptides, and peptide fragments where purification and characterization of intermediates are critical. Solution-phase techniques offer unparalleled flexibility in the choice of coupling reagents and reaction conditions, often leading to higher purity and yield for specific targets.

A significant portion of biologically active peptides, including hormones like Oxytocin and Vasopressin, possess a C-terminal amide instead of a carboxylic acid. This C-terminal amidation is a crucial post-translational modification that often enhances the peptide's biological activity, stability against enzymatic degradation, and receptor-binding affinity. Consequently, the synthesis of peptide amides is a central focus in medicinal chemistry and drug development.

Boc-Ala-NH2 (N-tert-butyloxycarbonyl-L-alaninamide) serves as a fundamental and strategic starting point for the solution-phase synthesis of peptides with a C-terminal alanine amide. Its use allows for the sequential elongation of the peptide chain from a well-defined, protected C-terminal anchor. This application note provides a detailed guide to the theory, protocols, and best practices for incorporating this compound in solution-phase peptide synthesis workflows.

Physicochemical Properties and Strategic Advantages of this compound

The selection of this compound as a starting material is predicated on its specific chemical properties, which offer distinct advantages in a solution-phase strategy.

PropertyValue / DescriptionSignificance in Synthesis
Formula C8H16N2O3-
Molecular Weight 188.22 g/mol Essential for calculating molar equivalents in reaction setups.
Appearance White to off-white crystalline powderIndicator of purity.
Solubility Soluble in DMF, DCM, Methanol. Sparingly soluble in water.Dictates solvent choices for coupling and deprotection reactions.
Boc Protecting Group Acid-labile (cleaved by TFA, HCl in dioxane)Allows for orthogonal deprotection. The Boc group is stable to the basic or mildly acidic conditions often used for saponification or other side-chain deprotection schemes, providing strategic flexibility.
C-Terminal Amide Stable functional groupProvides the foundational C-terminus and is inert to most coupling and deprotection conditions used for N-terminal and side-chain manipulations.

Key Strategic Advantage: The primary benefit of starting with this compound is the circumvention of potential complications associated with C-terminal ester saponification, a common step in traditional solution-phase synthesis that can lead to side reactions or racemization. By beginning with the amide in place, the synthetic route is more direct and often cleaner.

Experimental Workflow: Synthesis of a Model Dipeptide (Fmoc-Phe-Ala-NH2)

This section details the complete workflow for the synthesis of a simple dipeptide amide, Fmoc-Phe-Ala-NH2, starting from this compound. This process involves two core stages: (1) Deprotection of the Boc group and (2) Coupling of the subsequent amino acid.

G cluster_0 Stage 1: Boc Deprotection cluster_1 Stage 2: Peptide Coupling A This compound (Starting Material) B Dissolve in Dioxane A->B C Add 4M HCl in Dioxane B->C D Stir at RT (1-2h) Monitor by TLC C->D E Evaporate Solvent D->E F Triturate with Ether E->F G Isolate HCl·H-Ala-NH2 (Alaninamide Hydrochloride Salt) F->G H HCl·H-Ala-NH2 G->H Proceed to Coupling J Dissolve in DMF H->J I Fmoc-Phe-OH (N-protected Amino Acid) I->J K Add Coupling Reagents (HBTU, HOBt) J->K L Add Base (DIPEA) to pH ~8 K->L M Stir at RT (4-6h) Monitor by TLC L->M N Aqueous Work-up (Acid/Base Washes) M->N O Precipitate & Dry N->O P Fmoc-Phe-Ala-NH2 (Final Dipeptide Amide) O->P

Caption: Workflow for dipeptide amide synthesis using this compound.

Protocol 3.1: Boc Deprotection of this compound

This protocol describes the removal of the N-terminal Boc protecting group to yield the free amine salt, which is the nucleophile for the subsequent coupling reaction.

Rationale: Acidolysis using HCl in an anhydrous organic solvent like dioxane is the standard method for Boc removal. The acid protonates the tert-butyl group, leading to its cleavage as the stable tert-butyl cation and release of CO2. The use of a volatile acid/solvent system simplifies product isolation, as excess reagents can be removed under vacuum.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Weigh 1.0 equivalent of this compound and add it to a clean, dry round-bottom flask. Add sufficient anhydrous 1,4-dioxane to dissolve the solid completely (e.g., 5-10 mL per gram).

  • Acidification: To the stirring solution, add 4-5 equivalents of 4M HCl in 1,4-dioxane dropwise at room temperature. Effervescence (CO2 evolution) should be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed. (Typical mobile phase: 10% Methanol in Dichloromethane).

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess HCl under reduced pressure using a rotary evaporator. The temperature should be kept below 40°C to prevent side reactions.

  • Trituration and Isolation: To the resulting oil or solid, add a sufficient amount of cold, anhydrous diethyl ether. The product, HCl·H-Ala-NH2, should precipitate as a white solid. Stir vigorously to break up any clumps.

  • Filtration: Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under high vacuum. The resulting alaninamide hydrochloride salt is typically used directly in the next step without further purification.

Protocol 3.2: HBTU/HOBt Mediated Peptide Coupling

This protocol details the coupling of the deprotected alaninamide with an N-protected amino acid (Fmoc-Phe-OH) to form the dipeptide.

Rationale: The combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) is a classic and highly efficient method for activating the carboxylic acid of the incoming amino acid. HOBt forms an active ester intermediate that is less prone to racemization. A tertiary base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the hydrochloride salt of the amine component and to facilitate the coupling reaction.

Materials:

  • HCl·H-Ala-NH2 (from Protocol 3.1)

  • Fmoc-Phe-OH (N-Fmoc-L-phenylalanine)

  • HBTU

  • HOBt

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide, peptide synthesis grade)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO3 solution

  • Saturated NaCl solution (Brine)

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve 1.05 equivalents of Fmoc-Phe-OH, 1.05 equivalents of HBTU, and 1.05 equivalents of HOBt in DMF. Stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve 1.0 equivalent of HCl·H-Ala-NH2 in DMF.

  • Coupling Initiation: Add the dissolved amine solution to the pre-activated acid mixture. Cool the flask in an ice bath.

  • Base Addition: Slowly add DIPEA (approx. 2.5-3.0 equivalents) dropwise to the reaction mixture while stirring. The first equivalent neutralizes the HCl salt, and the subsequent amount maintains the optimal basic environment (pH ~8) for the coupling.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until completion.

  • Quenching and Work-up:

    • Dilute the reaction mixture with a significant volume of Ethyl Acetate.

    • Transfer the solution to a separatory funnel.

    • Wash sequentially with 1M HCl (2x) to remove excess DIPEA.

    • Wash with saturated NaHCO3 (2x) to remove unreacted Fmoc-Phe-OH and HOBt.

    • Wash with brine (1x) to remove residual water and salts.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure. The crude product often precipitates upon concentration or upon addition of a non-polar solvent like ether or hexanes.

  • Purification: The solid product can be collected by filtration and washed with a non-polar solvent. If necessary, further purification can be achieved by recrystallization or column chromatography.

Extending the Chain: The Iterative Process

The synthesis of a longer peptide amide follows an iterative application of the deprotection and coupling steps. The newly formed Fmoc-Phe-Ala-NH2 would be subjected to Fmoc deprotection (typically using piperidine in DMF), followed by coupling with the next N-protected amino acid.

G start This compound deprotect1 Boc Deprotection (HCl/Dioxane) start->deprotect1 amine1 HCl·H-Ala-NH2 deprotect1->amine1 couple1 Couple with Fmoc-AA(2)-OH amine1->couple1 peptide1 Fmoc-AA(2)-Ala-NH2 couple1->peptide1 deprotect2 Fmoc Deprotection (Piperidine/DMF) peptide1->deprotect2 amine2 H-AA(2)-Ala-NH2 deprotect2->amine2 couple2 Couple with Fmoc-AA(3)-OH amine2->couple2 peptide2 Fmoc-AA(3)-AA(2)-Ala-NH2 couple2->peptide2 ellipsis ... peptide2->ellipsis

Caption: Iterative cycle of deprotection and coupling in SPPS.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Boc Deprotection Insufficient acid, presence of moisture, short reaction time.Use fresh, anhydrous 4M HCl/Dioxane. Increase equivalents of acid to 5-6 eq. Extend reaction time and monitor carefully by TLC.
Incomplete Coupling Inefficient activation, steric hindrance, low reactivity of amine.Ensure all reagents are anhydrous. Check the pH after DIPEA addition; it should be slightly basic (~8). Consider using a more potent coupling agent like HATU for sterically hindered couplings.
Racemization during Coupling Over-activation, prolonged exposure to base.Avoid excess DIPEA. Add the base slowly at 0°C. Ensure pre-activation time is not excessively long. The presence of HOBt significantly suppresses racemization.
Poor Yield after Work-up Product solubility in aqueous layers, premature precipitation.If the product is small and polar, back-extract the aqueous layers with EtOAc. Minimize the use of water if possible and consider alternative non-aqueous work-up procedures.

Conclusion

This compound is a highly effective and strategic starting material for the solution-phase synthesis of C-terminal alanine amide peptides. Its use provides a direct and robust route that avoids potential side reactions associated with other synthetic strategies. By understanding the principles behind the Boc deprotection and peptide coupling steps, and by employing careful monitoring and purification techniques, researchers can reliably synthesize target peptide amides for applications in drug discovery and chemical biology. The protocols and insights provided herein serve as a comprehensive guide for both novice and experienced peptide chemists.

References

  • Solution-Phase Peptide Synthesis. MilliporeSigma. [https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/solution-phase-peptide-synthesis]([Link].

Troubleshooting & Optimization

Preventing racemization of Boc-Ala-NH2 during activation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to address the critical issue of preventing racemization during the activation of C-terminal amino acid amides, specifically focusing on N-α-Boc-L-alaninamide (Boc-Ala-NH2). Maintaining stereochemical integrity is paramount for the biological activity of peptides, and this guide is designed to provide you with both the theoretical understanding and practical solutions to achieve this in your experiments.[1]

Troubleshooting Guide: Addressing Racemization in Real-Time

This section is designed to help you diagnose and resolve issues related to racemization as they arise during your workflow.

Scenario 1: High Levels of D-Ala Isomer Detected Post-Coupling

  • Problem: You have just coupled this compound to your peptide sequence and subsequent chiral analysis (e.g., chiral HPLC or GC) reveals a significant percentage of the D-alanine diastereomer in your final product.

  • Potential Causes & Solutions:

    • Inappropriate Coupling Reagent: The choice of coupling reagent is a primary factor in controlling racemization.[2] Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) can lead to significant racemization if used without an additive.[3][4] The initially formed O-acylisourea intermediate is highly activated and prone to forming a 5(4H)-oxazolone, which readily racemizes.[5][6]

      • Solution: Always use a racemization-suppressing additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) when employing carbodiimides.[5][7][8] These additives react with the O-acylisourea to form an active ester that is less prone to racemization.[3][6][9] OxymaPure is a non-explosive and highly effective alternative to HOBt.[5][9]

    • Excessive Base or Incorrect Base Choice: The presence of a base is often required for coupling reactions, particularly with uronium/aminium reagents. However, the base can facilitate racemization by abstracting the α-proton of the activated amino acid.[5][10] Tertiary amines like N,N-Diisopropylethylamine (DIPEA) are commonly used, but stronger or more sterically hindered bases may be preferable in certain situations.

      • Solution: If using a uronium/aminium reagent (e.g., HATU, HBTU), consider using a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[11] For carbodiimide-mediated couplings with additives like HOBt or Oxyma, the addition of a base is often not required and can be detrimental.[5]

    • Elevated Reaction Temperature: Higher temperatures accelerate reaction rates, but they also significantly increase the rate of racemization.[5][12]

      • Solution: Perform the coupling reaction at a reduced temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common practice to minimize racemization.[5][11]

Scenario 2: Incomplete Coupling and Presence of Racemized Product

  • Problem: Your reaction has not gone to completion, and the desired product you have managed to isolate is still contaminated with the D-isomer.

  • Potential Causes & Solutions:

    • Slow Coupling Kinetics Allowing for Racemization: If the rate of aminolysis of the activated intermediate is slow, the intermediate has more time to racemize before the desired reaction occurs.

      • Solution: Optimize your coupling strategy for speed and efficiency. Uronium/aminium reagents like HATU, HBTU, or COMU, in conjunction with a suitable base and additive, can provide faster coupling rates.[4][13] The use of additives like HOAt has been shown to be superior to HOBt in accelerating coupling and suppressing racemization, though its explosive nature is a concern.[5][7] OxymaPure offers a good balance of high reactivity and safety.[5][9]

    • Solvent Effects: The polarity of the solvent can influence the rate of racemization.[10]

      • Solution: While Dimethylformamide (DMF) is a common solvent for peptide synthesis, consider using less polar solvents like Dichloromethane (DCM) or a mixture of solvents, which can sometimes reduce racemization.[5][10]

Frequently Asked Questions (FAQs)

Q1: Why is this compound, a simple amino acid amide, susceptible to racemization?

A1: Any N-protected amino acid is susceptible to racemization upon activation of its carboxyl group.[2] The mechanism typically involves the formation of a planar 5(4H)-oxazolone intermediate. The α-proton becomes acidic and can be abstracted, leading to a loss of stereochemistry. While urethane-based protecting groups like Boc generally suppress racemization compared to acyl groups, the risk is still significant, especially for C-terminal residues being activated.[5]

Q2: Which coupling reagent is "safest" to use for this compound to minimize racemization?

A2: There is no single "safest" reagent, as the outcome depends on multiple factors. However, a combination of a carbodiimide like DIC with an additive like OxymaPure is considered a very robust and low-racemization protocol.[2] Phosphonium-based reagents like PyBOP can also be effective and do not require a base for activation, which can be advantageous.[5] Uronium/aminium reagents like HATU are very efficient but require careful control of the base to prevent racemization.[14]

Q3: Can I pre-activate the this compound before adding my nucleophile?

A3: Pre-activation is generally discouraged when racemization is a concern. The longer the activated species exists before reacting with the amine component, the greater the opportunity for racemization to occur. It is best to generate the activated species in situ in the presence of the nucleophile.

Q4: Does the nature of the incoming nucleophile (the N-terminal of the peptide chain) affect racemization?

A4: Yes, a more reactive (more nucleophilic and less sterically hindered) amine will react faster with the activated this compound, which can help to outcompete the rate of racemization. Conversely, coupling to a sterically hindered N-terminus may require longer reaction times or higher temperatures, increasing the risk of racemization.

Data Summary: Coupling Reagent Performance

The following table summarizes the general performance of common coupling strategies with respect to racemization.

Coupling StrategyRelative Racemization RiskKey Considerations
DIC / HOBt LowHOBt is effective but has explosive properties.[5]
DIC / OxymaPure Very LowExcellent, non-explosive alternative to HOBt.[5][9]
EDC / HOBt LowWater-soluble carbodiimide, good for aqueous media.[5]
HATU / DIPEA or NMM ModerateVery fast coupling, but base choice is critical.[14]
HBTU / DIPEA or NMM ModerateSimilar to HATU, requires careful base control.
PyBOP Low to ModerateDoes not require a base, but can be less reactive.[5]
DCC alone HighNot recommended without an additive due to high racemization.[6]

Visualizing the Mechanism of Racemization

The following diagram illustrates the key pathway for racemization of an N-protected amino acid upon activation via the formation of an oxazolone intermediate.

racemization_mechanism cluster_0 Activation & Racemization Pathway BocAla Boc-L-Ala-OH Activated Activated Intermediate (e.g., O-Acylisourea) BocAla->Activated + Coupling   Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral) Activated->Oxazolone - H₂O (Cyclization) ProtonatedOxazolone Protonated Oxazolone Oxazolone->ProtonatedOxazolone + H⁺ - H⁺ L_Product L-Peptide ProtonatedOxazolone->L_Product + Amine (Nucleophile) D_Product D-Peptide ProtonatedOxazolone->D_Product + Amine (Nucleophile) workflow start Start prep 1. Dissolve Reactants (this compound, Peptide, OxymaPure) in Anhydrous DMF start->prep cool 2. Cool to 0°C (Ice Bath) prep->cool add_dic 3. Add DIC Dropwise cool->add_dic react_cold 4. React at 0°C (2 hours) add_dic->react_cold react_rt 5. Warm to RT & React (4-16h) react_cold->react_rt monitor 6. Monitor Progress (LC-MS / TLC) react_rt->monitor monitor->react_rt Incomplete workup 7. Work-up & Purify monitor->workup Reaction Complete analyze 8. Chiral Analysis (HPLC) workup->analyze end End analyze->end

Sources

Technical Support Center: Optimizing Coupling Efficiency of Boc-Ala-NH₂

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Ph.D., Peptide Chemistry) Ticket ID: BOCA-OPT-2024

Executive Summary & Reaction Logic

Welcome to the technical support hub for Boc-Ala-NH₂ (tert-butyloxycarbonyl-alanine-amide) synthesis.

You are likely synthesizing this molecule as a C-terminal building block or a reference standard. Unlike standard peptide coupling (Amino Acid + Amino Acid), generating a primary amide (Amino Acid + Ammonia) presents unique challenges regarding solubility and stoichiometry.

The "Gold Standard" Approach: Solution Phase Synthesis

While Solid Phase Peptide Synthesis (SPPS) is standard for oligomers, it is inefficient for producing Boc-Ala-NH₂. Standard Rink Amide resins require Trifluoroacetic Acid (TFA) for cleavage, which would simultaneously remove your Boc protecting group, yielding H-Ala-NH₂ instead.

Therefore, this guide focuses on the Solution Phase EDC/HOBt/NH₄Cl Method . This system is self-validating because the byproducts are water-soluble, allowing for purification via simple extraction rather than chromatography.

Core Protocol: The EDC/HOBt/NH₄Cl System

The Workflow Visualization

The following diagram illustrates the reaction pathway and the critical role of HOBt in preventing racemization and side reactions.

G Start Boc-Ala-OH (Starting Material) Act O-Acylisourea (Unstable Active Ester) Start->Act + EDC (Activation) Inter HOBt-Active Ester (Stable, Chiral Safe) Act->Inter + HOBt (Prevents N-Acylurea) Side N-Acylurea (Dead End Byproduct) Act->Side Slow Reaction (No HOBt) Product Boc-Ala-NH2 (Target) Inter->Product + NH3 (Aminolysis) Ammonia NH3 (From NH4Cl + DIEA) Ammonia->Product

Caption: Figure 1. Step-wise activation of Boc-Ala-OH. HOBt intercepts the unstable O-Acylisourea to prevent rearrangement into N-Acylurea.

Step-by-Step Methodology

Reagents:

  • Substrate: Boc-Ala-OH (1.0 eq)

  • Ammonia Source: Ammonium Chloride (

    
    ) (2.0 eq) — Solid salt is easier to handle than gas.
    
  • Coupling Reagent: EDC.HCl (1.2 eq) — Water soluble carbodiimide.

  • Additive: HOBt (anhydrous) (1.2 eq) — Racemization suppressor.

  • Base: DIEA (N,N-Diisopropylethylamine) (3.0 eq) — Releases

    
     from 
    
    
    
    .
  • Solvent: DMF (Dimethylformamide) — Required for solubility of

    
    .
    

Protocol:

  • Dissolution: Dissolve Boc-Ala-OH, HOBt, and EDC.HCl in DMF. Stir at

    
     for 15 minutes. Why? Low temp stabilizes the active ester.
    
  • Ammonia Activation: In a separate vial, mix

    
     and DIEA in minimal DMF. Sonicate if necessary to create a fine suspension.
    
  • Coupling: Add the ammonia suspension to the activated amino acid solution. Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup (The Self-Validating Step):

    • Evaporate DMF (high vacuum).

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Wash 1: 10% Citric Acid or 0.5M HCl. (Removes unreacted DIEA and DMAP; solubilizes EDC-urea byproduct).

    • Wash 2: Saturated

      
      . (Removes unreacted Boc-Ala-OH and HOBt).
      
    • Wash 3: Brine.[1] (Dries the organic layer).

    • Dry over

      
      , filter, and concentrate.
      

Troubleshooting Center (FAQ)

Scenario A: "My yield is low (<50%)."
Potential CauseDiagnostic QuestionCorrective Action
Stoichiometry Mismatch Did you account for the HCl in EDC.HCl?Ensure you have enough base. You need 1 eq of base to neutralize EDC.HCl and 1 eq to release

from

. Use 3.0 eq of DIEA total.
Old EDC Is your EDC clumped or hard?EDC hydrolyzes to urea with moisture. Use fresh EDC.HCl or switch to HATU (more expensive, but higher driving force).
Solvent Choice Did you use DCM?

is insoluble in DCM. You must use DMF or NMP to ensure the ammonia source interacts with the activated ester.
Scenario B: "I see a precipitate that won't dissolve during workup."

Diagnosis: You likely used DCC instead of EDC.

  • Explanation: DCC forms Dicyclohexylurea (DCU), which is insoluble in water and difficult to filter off completely.

  • Fix: Switch to EDC.HCl . The urea byproduct of EDC is water-soluble and vanishes during the acid wash step [1].

Scenario C: "My product is racemized (D/L mixture)."

Diagnosis: Over-basification or lack of HOBt.

  • Mechanism: In the absence of HOBt, the O-acylisourea intermediate can cyclize into an Azlactone (Oxazolone). The alpha-proton of the azlactone is highly acidic and easily removed by base, destroying chirality.

Racemization ActiveEster Activated Boc-Ala (Chiral L-Isomer) Azlactone Azlactone Intermediate (Oxazolone Ring) ActiveEster->Azlactone Intramolecular Attack (No HOBt present) Enol Enolized Azlactone (Achiral / Planar) Azlactone->Enol + Base (DIEA) Loss of H+ Racemic D/L-Boc-Ala-NH2 (Racemic Product) Enol->Racemic + NH3 Re-protonation

Caption: Figure 2.[2][3] The Azlactone pathway is the primary cause of racemization in amide coupling.

  • Fix:

    • Always use HOBt or Oxyma Pure . These nucleophiles react faster than the azlactone cyclization rate [2].

    • Add the base (DIEA) slowly or reduce the amount if possible.

    • Keep the activation step at 0°C .

Advanced Optimization: Reagent Selection Matrix

If the standard EDC protocol fails, use this matrix to select an alternative.

ReagentCostEfficiencyRisk ProfileBest Use Case
EDC / HOBt LowMediumLowRoutine synthesis of Boc-Ala-NH₂. Easy workup.
HATU / DIEA HighVery HighMediumSterically hindered amines or if EDC fails. Warning: Can cause guanidinylation of the amine if left too long [3].
IBCF (Mixed Anhydride) LowHighHighLarge scale manufacturing. Very fast, but moisture sensitive. Requires strict temp control (-15°C).
COMU / Oxyma MedHighLowSafer alternative to HOBt (non-explosive). Higher efficiency than HBTU [4].[2][4][5]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • McFarland, S. M., et al. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Vrettos, E. I., et al. (2017).[4] Unveiling and tackling guanidinium peptide coupling reagent side reactions. RSC Advances, 7, 51383-51390.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

For further assistance, please contact the laboratory support line with your specific batch number and TLC data.

Sources

Navigating the Challenges of Boc-Ala-NH2 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In response to recurring challenges faced by researchers in pharmaceutical and peptide synthesis, this technical support center provides a comprehensive guide to managing the solubility of N-tert-Butoxycarbonyl-L-alaninamide (Boc-Ala-NH2). This resource offers in-depth troubleshooting, detailed experimental protocols, and frequently asked questions to empower scientists in overcoming dissolution issues and ensuring the integrity of their experimental outcomes.

Introduction to this compound and its Solubility Profile

This compound is a crucial building block in peptide synthesis and drug development, valued for its role as a protected amino acid derivative.[1] It is typically a white to off-white solid.[1] While generally soluble in organic solvents like dichloromethane (DCM) and dimethyl sulfoxide (DMSO), its solubility can be limited in other common organic solvents and it is less soluble in water.[1] These solubility constraints can present significant hurdles in reaction setup, purification, and formulation. Understanding and effectively managing these issues is paramount for reproducible and successful research.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is this compound generally soluble?

A1: this compound exhibits good solubility in dichloromethane (DCM) and dimethyl sulfoxide (DMSO).[1] Its solubility in other solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), tetrahydrofuran (THF), and various alcohols (methanol, ethanol, isopropanol) can be variable and often requires optimization.

Q2: Why is my this compound not dissolving completely?

A2: Incomplete dissolution can be attributed to several factors:

  • Solvent Polarity: The polarity of the solvent may not be optimal for solvating the this compound molecule.

  • Concentration: You may be attempting to create a supersaturated solution.

  • Temperature: The temperature of the solvent system may be too low.

  • Purity of the Compound: Impurities can affect solubility.

  • Aggregation: Boc-protected amino acids can sometimes aggregate, especially in less ideal solvents.

Q3: Can I heat the mixture to improve solubility?

A3: Yes, gently heating the solution can increase the solubility of this compound.[] However, excessive heat should be avoided to prevent potential degradation of the compound. We recommend not exceeding 40-50°C.[]

Q4: What are co-solvents and how can they help?

A4: Co-solvents are a mixture of two or more solvents used to enhance the solubility of a solute. For this compound, using a mixture of a good solvent (like DCM or DMSO) with a less effective one can significantly improve solubility.

Q5: Will sonication help dissolve my this compound?

A5: Yes, sonication is a useful technique to break down solid particles and facilitate dissolution.[3][4] It can be particularly effective for suspensions that are slow to dissolve.

In-Depth Troubleshooting Guide

Issue 1: Complete Insolubility or Poor Solubility in a Chosen Solvent

Root Cause Analysis: The fundamental principle of "like dissolves like" governs solubility. This compound has both polar (amide) and non-polar (Boc group, methyl side chain) characteristics. The ideal solvent will have a polarity that can effectively interact with both parts of the molecule.

Solutions:

  • Systematic Solvent Screening: If you are not constrained to a specific solvent, perform a small-scale solubility test with a range of solvents of varying polarities.

    SolventPolarity IndexGeneral Observations
    Dichloromethane (DCM)3.1Generally good solubility.[1]
    Dimethyl Sulfoxide (DMSO)7.2Generally good solubility.[1]
    N,N-Dimethylformamide (DMF)6.4Often a good solvent for protected amino acids.
    Tetrahydrofuran (THF)4.0Solubility can be moderate.
    Acetonitrile (ACN)5.8Solubility may be limited.
    Methanol5.1Moderate to good solubility.
    Ethanol4.3Moderate solubility.
    Isopropanol3.9Lower solubility expected.
  • Co-Solvent Systems: Employing a mixture of solvents can be highly effective.

    • Recommended Mixtures:

      • DCM/Methanol

      • DMF/DCM

      • THF/Methanol

    • Rationale: A more polar solvent like methanol can interact with the amide group, while a less polar solvent like DCM can solvate the Boc group and the rest of the molecule.

  • Temperature Adjustment:

    • Gently warm the solvent to between 30-40°C before adding the this compound.

    • If the compound is already in suspension, warm the mixture while stirring. Be cautious of solvent evaporation.

Issue 2: Precipitation of this compound During a Reaction

Root Cause Analysis: Precipitation during a reaction can occur due to:

  • A change in the solvent composition as reactants are consumed and products are formed.

  • A change in temperature.

  • The formation of a less soluble salt or complex.

Solutions:

  • Increase Solvent Volume: Add more of the reaction solvent to decrease the overall concentration.

  • Add a Co-Solvent: Introduce a small amount of a stronger solvent (e.g., DMSO or DMF) to the reaction mixture to increase the solvating power of the medium.

  • Monitor and Control Temperature: If the reaction is exothermic, it may cool down over time, causing precipitation. Conversely, if the reaction is run at a low temperature, a slight increase in temperature may be necessary to maintain solubility.

Issue 3: Formation of a Gel or Oily Residue

Root Cause Analysis: This can be a sign of aggregation or the formation of a liquid-liquid phase separation. While less common for a small molecule like this compound, it can occur at high concentrations or in certain solvent systems.

Solutions:

  • Dilution: Immediately dilute the mixture with more solvent.

  • Sonication: Use an ultrasonic bath to break up the aggregates.[3][4]

  • Solvent Swap: If possible, remove the current solvent under reduced pressure and replace it with a more suitable one.

Experimental Protocols

Protocol 1: Quantitative Determination of this compound Solubility

This protocol outlines the equilibrium solubility method, a reliable way to determine the solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvents (HPLC grade)

  • Vials with screw caps

  • Thermostatic shaker

  • Syringe filters (0.45 µm, compatible with your solvent)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 2 mL). An excess is present when undissolved solid remains.

    • Seal the vials tightly.

    • Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C).

    • Equilibrate for 24-48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Analysis:

    • Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at that temperature.

Protocol 2: Step-by-Step Dissolution of this compound for Reaction Setup
  • Solvent Selection: Choose an appropriate solvent or co-solvent system based on the available data or your own screening.

  • Initial Dissolution: To a clean, dry reaction vessel, add the calculated volume of solvent.

  • Incremental Addition: While stirring, add the this compound powder in portions. Allow each portion to dissolve before adding the next.

  • Gentle Warming: If dissolution is slow, warm the mixture to 30-40°C with continued stirring.

  • Sonication (if necessary): If solid particles remain, place the vessel in an ultrasonic bath for short intervals (e.g., 5-10 minutes) until the solution is clear.[3][4]

  • Visual Inspection: A properly dissolved solution should be clear and free of any visible particles.

Visualizing the Troubleshooting Workflow

Solubility_Troubleshooting Troubleshooting Workflow for this compound Dissolution start Start: Dissolve this compound is_dissolved Is the solution clear? start->is_dissolved incomplete_dissolution Issue: Incomplete Dissolution is_dissolved->incomplete_dissolution No success Success: Proceed with experiment is_dissolved->success Yes action_warm Gently warm (30-40°C) incomplete_dissolution->action_warm action_sonicate Sonicate incomplete_dissolution->action_sonicate action_add_cosolvent Add co-solvent (e.g., DMSO, DMF) incomplete_dissolution->action_add_cosolvent action_check_concentration Is concentration too high? incomplete_dissolution->action_check_concentration action_warm->is_dissolved action_sonicate->is_dissolved action_add_cosolvent->is_dissolved action_dilute Dilute with more solvent action_check_concentration->action_dilute Yes failure Re-evaluate solvent system action_check_concentration->failure No action_dilute->is_dissolved

Caption: A flowchart for troubleshooting this compound dissolution issues.

Expert Recommendations

  • Always start with a small-scale test: Before committing your entire batch of material, test the solubility of a few milligrams in your chosen solvent system.

  • Purity matters: Ensure the purity of your this compound, as impurities can significantly impact solubility.

  • Solvent quality: Use high-purity, anhydrous solvents, especially for moisture-sensitive reactions.

  • Documentation: Keep a detailed record of the solvents, temperatures, and techniques used to achieve dissolution for future reference and reproducibility.

By following the guidance in this document, researchers can proactively address and resolve solubility challenges associated with this compound, leading to more efficient and reliable experimental workflows.

References

  • Synpeptide. Guidelines for Peptide Dissolving. [Link]

  • PubChem. This compound. [Link]

  • SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]

Sources

Technical Support Center: Minimizing Diketopiperazine Formation with N-terminal Boc-Ala-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of minimizing diketopiperazine (DKP) formation when working with N-terminal Boc-Ala-NH2 and related dipeptide amides. Our goal is to equip you with the scientific understanding and practical protocols necessary to optimize your peptide synthesis and achieve higher yields of your desired product.

Understanding the Challenge: The "Why" Behind Diketopiperazine Formation

Diketopiperazine (DKP) formation is a common and often frustrating side reaction in peptide synthesis. It occurs when the deprotected N-terminal amine of a dipeptide attacks the C-terminal carbonyl group, leading to an intramolecular cyclization. This results in the formation of a stable six-membered ring, the diketopiperazine, and truncation of the peptide chain.

While DKP formation can occur with various peptide sequences, certain factors can significantly influence its rate. For researchers working with N-terminal this compound, understanding these factors is the first step toward effective mitigation.

A critical point to note is that DKP formation is generally less prevalent in the synthesis of C-terminal amide peptides compared to C-terminal acid peptides. This is because an alcohol (in the case of resin-bound synthesis on Wang resin, for example) is a better leaving group than an amine, making the cyclization reaction less favorable for peptide amides[1]. However, the risk is not eliminated and requires careful control of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a low molecular weight byproduct after deprotecting my Boc-Ala-X-NH2 dipeptide. Could this be a diketopiperazine?

A: Yes, it is highly likely that the byproduct is the corresponding diketopiperazine, cyclo(Ala-X). The formation of this stable six-membered ring is a common side reaction following the removal of the N-terminal protecting group of a dipeptide[1]. The reaction is driven by the intramolecular attack of the newly freed N-terminal amine on the C-terminal amide carbonyl.

DKP_Formation

Q2: What are the key factors that influence the rate of diketopiperazine formation from a Boc-dipeptide amide?

A: Several factors play a crucial role in the propensity for DKP formation. Understanding and controlling these can significantly minimize this unwanted side reaction.

FactorInfluence on DKP FormationRationale
pH / Basicity Higher pH (presence of a free base) increases the rate.The unprotonated N-terminal amine is the nucleophile in the cyclization reaction. At higher pH, the concentration of the more reactive free amine is higher[2].
Temperature Elevated temperatures accelerate DKP formation.Like most chemical reactions, the rate of intramolecular cyclization increases with temperature[2].
Amino Acid Sequence (X in Ala-X) The identity of the second amino acid (X) has a significant impact. Residues like Proline and Glycine are particularly prone to DKP formation.Proline's cyclic structure can pre-organize the peptide backbone for cyclization. Sterically unhindered amino acids like Glycine also facilitate the necessary conformation for ring closure[3].
Concentration Lower concentrations can favor intramolecular cyclization over intermolecular reactions.In dilute solutions, the probability of the N-terminus of one molecule finding the C-terminus of another is reduced, making the intramolecular pathway more likely.
Solvent The choice of solvent can influence reaction rates.Solvents can affect the conformation of the dipeptide and the solvation of the reactive species.

Troubleshooting Guides

Problem 1: Significant DKP formation during Boc deprotection.

Root Cause: The primary cause is the presence of the reactive, unprotonated dipeptide amine for an extended period under conditions that favor cyclization.

Solutions & Protocols:

  • Optimize Boc Deprotection Conditions: The goal is to efficiently remove the Boc group while minimizing the time the free amine is exposed to conditions that promote cyclization.

    • Recommended Protocol for Boc Deprotection:

      • Dissolve the Boc-Ala-X-NH2 in a minimal amount of a suitable solvent like dichloromethane (DCM).

      • Cool the solution to 0°C in an ice bath.

      • Add trifluoroacetic acid (TFA). A common starting point is a 1:1 ratio of TFA to DCM[4][5]. For more sensitive substrates, a lower concentration of TFA (e.g., 25-50% in DCM) can be tested[4].

      • Monitor the reaction closely by TLC or LC-MS. The reaction is typically complete within 1-2 hours at room temperature[4]. Avoid unnecessarily long reaction times.

      • Once the deprotection is complete, immediately proceed to the next step (coupling) or work-up to isolate the TFA salt. Do not let the deprotected peptide sit in solution for extended periods.

  • Isolate as the TFA Salt: After deprotection, remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the dipeptide amine (H-Ala-X-NH2 · TFA) is protonated and therefore significantly less prone to cyclization. This salt can be stored or used directly in the subsequent coupling step.

Problem 2: High levels of DKP formation when coupling the third amino acid.

Root Cause: This often occurs when a separate neutralization step is performed before the coupling reaction. The presence of a free base to neutralize the TFA salt generates the highly reactive free amine, which can then cyclize before it couples with the next amino acid.

Solution: "In Situ" Neutralization and Coupling

The most effective strategy to prevent DKP formation at this stage is to perform the neutralization and coupling steps simultaneously. This "in situ" neutralization ensures that the free amine is generated in the presence of a large excess of the activated third amino acid, favoring the desired intermolecular coupling over the intramolecular cyclization[2][6].

InSitu_Neutralization

Recommended Protocol for "In Situ" Neutralization and Coupling:

  • Activate the Third Amino Acid:

    • In a separate reaction vessel, dissolve the N-terminally protected third amino acid (e.g., Boc-Y-OH), a coupling reagent (e.g., HATU, HBTU, or HCTU), and an additive if required (e.g., HOBt or Oxyma) in a suitable solvent like DMF or NMP.

    • Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA), to the mixture to facilitate the activation.

  • Combine and Couple:

    • Add the TFA salt of your deprotected dipeptide amide (H-Ala-X-NH2 · TFA) to the solution containing the activated third amino acid.

    • The DIEA present in the activation mixture will neutralize the TFA salt "in situ," generating the free amine which then immediately reacts with the activated amino acid.

    • Allow the reaction to proceed for 1-4 hours at room temperature, monitoring by TLC or LC-MS until the starting dipeptide is consumed.

  • Work-up:

    • Once the reaction is complete, proceed with a standard aqueous work-up to remove the coupling byproducts and unreacted reagents.

Choice of Coupling Reagents:

For efficient coupling that outcompetes DKP formation, modern coupling reagents are recommended.

Coupling ReagentClassNotes
HATU, HBTU, HCTU Aminium/Uronium SaltsHighly efficient and fast-acting. Recommended for sterically hindered couplings and to suppress side reactions[7].
PyBOP Phosphonium SaltAnother effective reagent, particularly useful for cyclizations, but also very efficient for linear couplings[7].
DCC/HOBt or DIC/HOBt CarbodiimidesA more traditional choice. The addition of HOBt is crucial to form the active ester and minimize racemization[8][9].

References

  • Dietrich, B. (2020). Boc deprotection of BocPhePheOEt. ChemSpider Synthetic Pages, 922.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Hartwig, J. F., et al. (2010). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • jOeCHEM. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46955–46970. Retrieved from [Link]

  • Baxendale, I. R., et al. (2011). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. In Flow Chemistry - Fundamentals (Vol. 1, pp. 189-224). Springer.
  • Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. Retrieved from [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Kaushal, M., et al. (2023). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. Chemistry–Methods. Retrieved from [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]

  • Baran, P. S. (n.d.). Diketopiperazines. Baran Lab, Scripps Research. Retrieved from [Link]

  • Wang, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Technical Support Center: Aggregation Mitigation for Boc-Ala-NH2 Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: AGG-2024-BOC Subject: Strategies to reduce aggregation in peptides containing Boc-Ala-NH2 motifs Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Peptides containing This compound (N-tert-butoxycarbonyl-L-alanine amide) moieties present a dual challenge: the intrinsic hydrophobicity of alanine-rich sequences and the lipophilic nature of the Boc capping group. When these factors combine, they drive the formation of thermodynamically stable


-sheet aggregates, often resulting in gelation during synthesis or insolubility during purification.

This guide provides a root-cause analysis and actionable protocols to disrupt these intermolecular interactions. We focus on two critical phases: prevention during synthesis (Solid Phase Peptide Synthesis - SPPS) and remediation during handling (Solubilization/Purification).

Module 1: Synthesis Phase (Prevention)

The Core Problem: During SPPS, aggregation typically begins between residues 5–12. As the peptide chain grows, interchain hydrogen bonds form between the amide backbones, causing the resin to "collapse." This prevents reagents from reaching the N-terminus, leading to deletion sequences.

Strategy A: Backbone Protection (The "Kink" Method)

The most effective method to prevent on-resin aggregation is to mechanically disrupt the hydrogen bonding network using Pseudoprolines or Hmb (2-hydroxy-4-methoxybenzyl) protection.

1. Pseudoproline Dipeptides

Pseudoprolines (oxazolidines or thiazolidines) mimic the structure of Proline, inducing a "kink" in the peptide backbone that prevents


-sheet stacking. They are chemically converted back to the native Serine, Threonine, or Cysteine upon final acidic cleavage.
  • When to use: If your sequence contains Ser, Thr, or Cys.[1]

  • Placement: Insert a pseudoproline dipeptide every 5–6 residues.

  • Mechanism: The bulky oxazolidine ring locks the backbone in a conformation that makes hydrogen bonding sterically impossible.

2. Hmb/Dmb Backbone Protection

For sequences lacking Ser/Thr/Cys (like poly-alanine stretches common in this compound peptides), use Hmb-protected amino acids .

  • Mechanism: The Hmb group blocks the amide nitrogen, removing the hydrogen donor required for

    
    -sheet formation.
    
  • Protocol:

    • Couple the Hmb-amino acid (e.g., Fmoc-Gly-(Hmb)OH).

    • Critical Step: The next residue must be coupled using highly activated chemistry (e.g., symmetric anhydride) because the N-terminus is sterically hindered.

Strategy B: Chaotropic Solvent Engineering ("Magic Mixtures")

If structural modification is impossible, alter the solvation environment to disrupt hydrogen bonds.

Standard Protocol vs. Aggregation-Busting Protocol:

ComponentStandard SPPSAggregation-Busting (Magic Mixture)
Base Solvent DMF or NMPDMF/DCM/NMP (1:1:1)
Chaotrope None1% Triton X-100 or 2M Ethylene Carbonate
Salt Additive None0.8M LiCl or NaClO4
Temperature Ambient (

)
Elevated (

)

Expert Insight: For Boc-chemistry specifically, using DMSO as a co-solvent (up to 20%) during coupling can significantly improve swelling of polystyrene resins.

Visualization: Mechanism of Aggregation Disruption

AggregationStrategies Start Aggregation Risk BetaSheet Beta-Sheet Formation Start->BetaSheet Hydrophobic Sequence Pseudo Pseudoproline (Ser/Thr/Cys) BetaSheet->Pseudo Hmb Hmb/Dmb Protection BetaSheet->Hmb Solvent Chaotropic Salts (LiCl/NaClO4) BetaSheet->Solvent Kink Backbone 'Kink' (Steric Clash) Pseudo->Kink Oxazolidine Ring HBondBlock H-Bond Donor Removal Hmb->HBondBlock N-Substitution Solvation Resin Swelling Solvent->Solvation Disrupts Network Success High Purity Synthesis Kink->Success HBondBlock->Success Solvation->Success

Figure 1: Strategic intervention points for disrupting beta-sheet aggregation during peptide synthesis.

Module 2: Post-Synthesis Solubilization (Remediation)

The Core Problem: Once the peptide is cleaved and lyophilized, this compound peptides often form insoluble fibrils. Standard buffers (PBS, Tris) are ineffective because they cannot break the thermodynamic stability of the aggregate.

Protocol: The HFIP "Reset" Method

Hexafluoroisopropanol (HFIP) is the gold standard for breaking pre-formed amyloid-like aggregates.[2] It dissolves the peptide at the molecular level, "resetting" its folding state.

Step-by-Step Workflow:

  • Dissolution: Dissolve the lyophilized peptide in 100% HFIP at a concentration of 1 mg/mL.

    • Note: The solution should become clear. If turbid, sonicate for 5 minutes.

  • Incubation: Allow to stand at room temperature for 30–60 minutes. This ensures complete disruption of fibrils.

  • Evaporation: Evaporate the HFIP under a stream of nitrogen or in a vacuum centrifuge (SpeedVac).

    • Result: You will be left with a thin, transparent film of monomeric peptide .

  • Reconstitution:

    • Add DMSO (dimethyl sulfoxide) to the film first (approx. 10% of final volume).

    • Pulse vortex to dissolve.

    • Dilute slowly with your aqueous buffer (PBS/Water) to the desired concentration.

Troubleshooting Solubilization (Decision Matrix)

SolubilizationFlow Start Lyophilized Peptide (this compound) WaterTest Soluble in Water? Start->WaterTest ChargeCheck Check Net Charge (pI) WaterTest->ChargeCheck No (Cloudy) Final Dilute with Buffer WaterTest->Final Yes Acidic Acidic (Net -) ChargeCheck->Acidic Basic Basic (Net +) ChargeCheck->Basic Neutral Neutral/Hydrophobic ChargeCheck->Neutral NH4OH Add 0.1% NH4OH Acidic->NH4OH Acetic Add 10% Acetic Acid Basic->Acetic Organic Use DMSO or HFIP Neutral->Organic NH4OH->Final Acetic->Final Organic->Final

Figure 2: Decision matrix for solubilizing difficult peptides based on isoelectric point and hydrophobicity.

Technical FAQs

Q1: My Kaiser test is negative (indicating complete coupling), but my yield is very low. Why? A: This is a classic "false negative." In aggregated sequences, the N-terminus is buried inside the beta-sheet bundle. The Kaiser reagent (ninhydrin) physically cannot reach the amine to react.

  • Resolution: Use the Chloranil test (more sensitive for secondary amines) or perform a micro-cleavage and analyze by HPLC/MS to verify the coupling status.

Q2: Can I use PEGylation to improve the solubility of this compound peptides? A: Yes. Attaching a mini-PEG spacer (e.g., PEG2 or PEG4) between the Boc-Ala group and the rest of the sequence can act as a "solubility shield."

  • Protocol: Introduce Fmoc-AEEA-OH (8-amino-3,6-dioxaoctanoic acid) before the final Boc-Ala coupling. This increases hydrophilicity without altering the receptor-binding pharmacophore in many cases.

Q3: Why does my peptide gelate immediately upon adding water? A: This indicates rapid fibrillization. The Boc-Ala motif acts as a nucleation site.

  • Resolution: Do not add water directly. Dissolve in DMSO or Acetonitrile:Water (1:1) first. If the peptide must be in aqueous buffer, keep the concentration below 1 mg/mL or use excipients like Tween-80 (0.01%) or Sucrose to stabilize the monomeric form.

References

  • Mutter, M., et al. (1995). Pseudoprolines: peptide bond surrogates for the prevention of aggregation in solid phase peptide synthesis.[3][4]Journal of the American Chemical Society. (Context: Mechanism of pseudoprolines).

  • Quibell, M., & Johnson, T. (1995). Hmb backbone protection: A strategy for difficult sequences.[5][6]Journal of the Chemical Society. 6 (Context: Backbone protection strategies).

  • Bachem Technical Guides. (2021). Care and Handling of Amyloid Peptides & HFIP Solubilization.[2]2[1][2][5][6][7][8][9][10] (Context: HFIP solubilization protocols).

  • Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis. (Context: Chaotropic salts and Dmb/Hmb usage).

Sources

Identifying and characterizing impurities in Boc-Ala-NH2 synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-tert-butyloxycarbonyl-L-alaninamide (Boc-Ala-NH2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable building block. Here, we combine established chemical principles with practical, field-proven insights to ensure the integrity and purity of your synthesis.

Introduction to this compound Synthesis

This compound is a fundamental component in peptide synthesis and the development of peptidomimetics. Its synthesis, typically achieved through the amidation of Boc-L-alanine (Boc-Ala-OH), appears straightforward. However, as with any chemical transformation, the potential for side reactions and the introduction of impurities is ever-present. These impurities can arise from starting materials, reagents, or the reaction conditions themselves, and their presence can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final product.

This guide provides a structured, question-and-answer-based approach to identifying and characterizing these potential impurities. We will delve into the mechanistic origins of these byproducts and provide detailed protocols for their detection and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound.

Synthesis & Reaction Monitoring

Question 1: I've set up my coupling reaction between Boc-Ala-OH and an ammonia source using DCC and HOBt. How can I monitor the progress of the reaction and what should I be looking for?

Answer: Monitoring the reaction is crucial for determining the point of completion and minimizing the formation of side products. Thin-Layer Chromatography (TLC) is the most common and convenient method for this purpose.

  • What to look for on the TLC plate:

    • The disappearance of the starting material, Boc-Ala-OH.

    • The appearance of a new, typically less polar, spot corresponding to your product, this compound.

    • The presence of any new spots, which could indicate the formation of impurities.

  • Causality behind this choice: Boc-Ala-OH is a carboxylic acid and will have a lower Rf value (it will travel less up the plate) on a silica gel TLC plate compared to the more neutral amide product, this compound. By running a co-spot (a lane with a mixture of your starting material and the reaction mixture), you can clearly track the consumption of the starting material.

A recommended TLC system is a mixture of dichloromethane (DCM) and methanol (e.g., 95:5 v/v) or ethyl acetate and hexanes. The exact ratio may need to be optimized. For visualization, you can use a potassium permanganate stain or a ninhydrin stain after gentle heating.

Question 2: My reaction seems to be complete by TLC, but after workup, my yield is low and I see multiple spots on the TLC plate. What are the likely culprits?

Answer: Low yield and the presence of multiple products after workup often point to issues with the reaction conditions or the purification process. The most common impurities in a DCC/HOBt mediated coupling are related to the coupling agent itself.

  • Dicyclohexylurea (DCU): This is the primary byproduct of DCC.[1] It is notoriously insoluble in many organic solvents, which can make its removal challenging.[1] If your product is also a solid, DCU can co-precipitate, leading to a seemingly high crude yield but a low yield of the pure product after purification.

  • N-Acylurea: This impurity arises from the rearrangement of the O-acylisourea intermediate formed during the activation of the carboxylic acid by DCC.[2] This side reaction is irreversible and consumes your starting material, leading to a lower yield of the desired amide.[3]

  • Unreacted Boc-Ala-OH: If the coupling reaction did not go to completion, you will have residual starting material.

The initial workup is critical. A common procedure involves filtering the reaction mixture to remove the precipitated DCU. However, some DCU may remain in solution. An acidic wash of the organic layer can help to remove any basic impurities, and a basic wash can remove unreacted Boc-Ala-OH.

Impurity Identification & Characterization

Question 3: I have isolated my crude this compound, and I suspect it is contaminated with byproducts. How can I definitively identify these impurities?

Answer: A combination of analytical techniques is essential for the unambiguous identification of impurities. The primary methods you should employ are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • For DCU:

    • ¹H NMR: DCU has a characteristic broad multiplet in the region of 3.4-3.6 ppm (in CDCl₃) corresponding to the two methine protons adjacent to the nitrogen atoms. The cyclohexyl protons will appear as a series of broad multiplets between 1.0 and 2.0 ppm.

    • ¹³C NMR: The carbonyl carbon of DCU typically appears around 158 ppm.

  • For N-Acylurea:

    • ¹H NMR: The formation of an N-acylurea will introduce a new set of signals. The chemical shifts will be dependent on the specific structure, but you should look for additional signals in the amide and aliphatic regions that do not correspond to your product or DCU.

    • MS: An N-acylurea impurity will have a mass corresponding to the addition of a dicyclohexylcarbodiimide molecule to your Boc-Ala-OH starting material (Mass of Boc-Ala-OH + Mass of DCC).

  • For Unreacted Boc-Ala-OH:

    • ¹H NMR: The most telling signal is the broad singlet of the carboxylic acid proton, typically above 10 ppm.

    • MS (ESI-): In negative ion mode, you will see a prominent ion corresponding to [M-H]⁻ of Boc-Ala-OH.

Question 4: I am concerned about racemization during the coupling step. How can I detect the presence of the D-enantiomer (Boc-D-Ala-NH2) in my product?

Answer: The presence of 1-hydroxybenzotriazole (HOBt) in the reaction mixture is designed to suppress racemization.[2] However, it is still a potential side reaction that should be assessed, especially when developing a new process. The most effective way to detect and quantify the enantiomeric purity of your product is through Chiral High-Performance Liquid Chromatography (HPLC) .

  • Methodology: You will need a chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating enantiomers of N-protected amino acids.[4][5]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexanes and isopropanol. For reversed-phase, a mixture of water (often with a modifier like TFA) and acetonitrile is common.[4] The exact conditions will require method development.

  • Detection: UV detection is standard, as the amide and Boc groups have some UV absorbance.

Developing a chiral separation method can be an empirical process. It is advisable to screen a few different chiral columns and mobile phase systems to find the optimal conditions for resolving the L- and D-enantiomers of this compound.

Experimental Protocols

Here are detailed, step-by-step methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis of this compound

This protocol is a general guideline for a solution-phase synthesis using DCC and HOBt.

Materials:

  • Boc-L-alanine (Boc-Ala-OH)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ammonia source (e.g., ammonia solution in dioxane or bubbling ammonia gas)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or a mixture of DCM/DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Pre-activation: Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may start to form.

  • Amination: Add the ammonia source (e.g., a 2 M solution of ammonia in dioxane, 1.5 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in DCM. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may yield the pure product.

Synthesis_Workflow

Caption: General workflow for the synthesis of this compound.

Protocol 2: Characterization of this compound and Impurities by NMR

Sample Preparation:

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Analysis:

  • This compound (Expected Signals in CDCl₃):

    • δ ~7.0-7.5 ppm (broad singlet, 1H, -NH aHb)

    • δ ~5.5-6.0 ppm (broad singlet, 1H, -NHaH b)

    • δ ~5.0-5.5 ppm (broad singlet, 1H, Boc-NH -)

    • δ ~4.1-4.3 ppm (quintet, 1H, -CH (CH₃)-)

    • δ ~1.45 ppm (singlet, 9H, -C(CH ₃)₃)

    • δ ~1.35 ppm (doublet, 3H, -CH(CH ₃)-)

  • Impurity Identification:

    • Unreacted Boc-Ala-OH: A broad singlet above δ 10 ppm.

    • DCU: Broad multiplets around δ 3.5 ppm and between δ 1.0-2.0 ppm.

    • N-Acylurea: Look for additional, unexpected signals in the spectrum.

¹³C NMR Analysis:

  • This compound (Expected Signals in CDCl₃):

    • δ ~175 ppm (-C =O, amide)

    • δ ~155 ppm (-C =O, Boc)

    • δ ~80 ppm (-C (CH₃)₃)

    • δ ~50 ppm (-C H(CH₃)-)

    • δ ~28 ppm (-C(C H₃)₃)

    • δ ~18 ppm (-CH(C H₃)-)

  • Impurity Identification:

    • Unreacted Boc-Ala-OH: Carbonyl signal around δ 178 ppm.

    • DCU: Carbonyl signal around δ 158 ppm.

Protocol 3: Characterization by ESI-MS

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~0.1 mg/mL.

ESI-MS Analysis (Positive Ion Mode):

  • This compound:

    • Expected [M+H]⁺ = 189.12 m/z

    • Expected [M+Na]⁺ = 211.10 m/z

  • Common Fragmentation Patterns:

    • Loss of the Boc group (-100 Da): A fragment at m/z 89.07, corresponding to alaninamide.

    • Loss of isobutylene from the Boc group (-56 Da): A fragment at m/z 133.08.[6]

  • Impurity Identification:

    • Unreacted Boc-Ala-OH: [M+H]⁺ = 190.11 m/z; [M+Na]⁺ = 212.09 m/z.

    • DCU: [M+H]⁺ = 225.20 m/z.

    • N-Acylurea: [M+H]⁺ = 396.30 m/z (Boc-Ala-OH + DCC - H₂O + H⁺).

Impurity_Analysis_Workflow

Caption: Workflow for the analytical characterization of impurities.

Data Summary

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)Key ¹H NMR Signals (CDCl₃, ppm)Key ¹³C NMR Signals (CDCl₃, ppm)
Boc-L-Ala-NH₂ C₈H₁₆N₂O₃188.22189.12~1.35 (d), ~1.45 (s), ~4.2 (q), ~5.3 (br s), ~7.2 (br s)~18, ~28, ~50, ~80, ~155, ~175
Boc-L-Ala-OHC₈H₁₅NO₄189.21190.11~1.4 (d), ~1.45 (s), ~4.3 (q), ~5.1 (br d), >10 (br s)~17, ~28, ~49, ~80, ~155, ~178
DCUC₁₃H₂₄N₂O224.35225.20~1.0-2.0 (m), ~3.5 (m)~25, ~26, ~33, ~52, ~158
N-AcylureaC₂₁H₃₇N₃O₄395.54396.30Complex, additional signals expectedComplex, additional signals expected
Boc-D-Ala-NH₂C₈H₁₆N₂O₃188.22189.12Identical to L-isomerIdentical to L-isomer

Conclusion

The successful synthesis of high-purity this compound relies on careful execution of the reaction, diligent monitoring, and a thorough workup and purification strategy. Understanding the potential impurities that can arise is the first step in preventing their formation and ensuring their removal. By employing the analytical techniques outlined in this guide, researchers can confidently assess the purity of their material and troubleshoot any issues that may arise. This proactive approach to impurity identification and characterization is fundamental to robust and reproducible synthetic chemistry in the fields of drug discovery and development.

References

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. SciRP.org. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. ResearchGate. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Royal Society of Chemistry. Available at: [Link]

  • A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Semantic Scholar. Available at: [Link]

  • Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. ResearchGate. Available at: [Link]

  • Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]

  • Synthesis and Characterization of a Novel Boc-Protected Phenylalanine-Ethylenediamine Conjugate. Scholars Research Library. Available at: [Link]

  • The alanine model dipeptide Ac-Ala-NH2 exists as a mixture of Ceq7 and C5 conformers. pnas.org. Available at: [Link]

  • Synthesis and Characterization of Mutual Prodrugs of Mefenamic Acid with other NSAIDs. IJPSR. Available at: [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses. Available at: [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. National Institutes of Health. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]

  • Experimental Procedures. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 13C labeled β-cyano-ʟ-alanine. acgpubs.org. Available at: [Link]

  • N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses. Available at: [Link]

Sources

Technical Support Center: Stability of Boc-Ala-NH2 Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of N-tert-butyloxycarbonyl-L-alaninamide (Boc-Ala-NH2) in the presence of basic reagents. Our goal is to equip you with the foundational knowledge and practical tools to anticipate and address stability challenges in your experiments.

Introduction: Understanding the Stability Profile of this compound

This compound is a fundamental building block in peptide synthesis and various organic chemistry applications. A common query we receive pertains to its stability in basic media. The molecule possesses two key functional groups: the N-terminal Boc protecting group and the C-terminal primary amide. It is crucial to understand that these two groups exhibit markedly different stabilities in the presence of a base.

The N-terminal Boc (tert-butyloxycarbonyl) group is renowned for its stability under basic and nucleophilic conditions.[1][2] Its cleavage is catalyzed by acid, proceeding through a mechanism that forms a stable tert-butyl cation.[3] This pathway is inaccessible under basic conditions, rendering the Boc group itself highly robust.

Conversely, the C-terminal primary amide can undergo base-catalyzed hydrolysis to yield the corresponding carboxylate, Boc-Ala-OH. Amide bonds are generally stable due to resonance delocalization, which reduces the electrophilicity of the carbonyl carbon.[4] Consequently, amide hydrolysis under basic conditions is typically a slow process that often requires elevated temperatures or strong base concentrations to proceed at a significant rate.[5][6]

Therefore, when considering the stability of this compound in the presence of a base, the primary degradation pathway of concern is the hydrolysis of the C-terminal amide, not the cleavage of the N-terminal Boc group.

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Scenario 1: Unexpected Loss of Starting Material

Question: I am running a reaction with this compound in the presence of an organic base (e.g., triethylamine, DIEA) in an organic solvent at room temperature. My reaction seems to be consuming my starting material faster than expected, even though the intended reaction is slow. Could my this compound be degrading?

Answer: While the Boc group is stable, the C-terminal amide can undergo slow hydrolysis if water is present in your reaction mixture. Organic bases can facilitate this hydrolysis.

Causality and Troubleshooting Steps:

  • Water Content: The most likely culprit is residual water in your solvent or reagents. Even anhydrous solvents can absorb atmospheric moisture.

    • Action: Ensure your solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation). Use freshly opened bottles of anhydrous solvents when possible.

  • Base Purity: Your amine base may contain water.

    • Action: Use a high-purity, anhydrous grade of the base. Consider storing it over potassium hydroxide (KOH) pellets to remove residual moisture.

  • Reaction Temperature: Although you are at room temperature, prolonged reaction times can lead to noticeable degradation if water is present.

    • Action: If your desired reaction allows, consider running it at a lower temperature to minimize the rate of amide hydrolysis.

  • Confirmation of Degradation: To confirm if hydrolysis is the issue, analyze a sample of your reaction mixture by HPLC or LC-MS. Look for a peak corresponding to the mass of Boc-Ala-OH.

Scenario 2: Appearance of an Unidentified Peak in HPLC Analysis

Question: I am analyzing a sample of this compound that has been stored in a basic solution (e.g., for a formulation study). I see a new, more polar peak appearing over time in my HPLC chromatogram. What could this be?

Answer: The new, more polar peak is very likely the hydrolysis product, Boc-Ala-OH. The carboxylate form of this product is more polar than the starting amide, leading to an earlier elution time on a reverse-phase HPLC column.

Troubleshooting and Characterization Workflow:

HPLC_Troubleshooting start New peak observed in HPLC check_retention Is the new peak more polar (earlier retention time)? start->check_retention run_standard Co-inject with an authentic sample of Boc-Ala-OH check_retention->run_standard Yes other_impurity Investigate other potential side reactions or impurities check_retention->other_impurity No match Retention times match run_standard->match no_match Retention times do not match run_standard->no_match confirm_mass Confirm mass by LC-MS match->confirm_mass no_match->confirm_mass mass_match Mass matches Boc-Ala-OH confirm_mass->mass_match mass_no_match Mass does not match confirm_mass->mass_no_match hydrolysis_confirmed New peak is Boc-Ala-OH mass_match->hydrolysis_confirmed mass_no_match->other_impurity

Caption: Workflow for identifying an unknown peak in HPLC analysis.

Experimental Protocol: Stability Study by HPLC

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Prepare the basic aqueous solution to be tested (e.g., 0.1 M sodium hydroxide, 0.1 M sodium bicarbonate).

  • Initiation of the Study:

    • At time zero, dilute an aliquot of the this compound stock solution into the basic solution to a final desired concentration.

    • Immediately inject a sample (t=0) onto the HPLC system.

  • Time Points:

    • Maintain the solution at a constant temperature (e.g., 25 °C or an elevated temperature to accelerate degradation).

    • Inject samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • Employ a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate this compound from Boc-Ala-OH.

    • Monitor the disappearance of the this compound peak and the appearance of the Boc-Ala-OH peak over time.

    • Quantify the peak areas to determine the rate of hydrolysis.

CompoundTypical Retention Characteristic
This compound Less polar, longer retention time
Boc-Ala-OH More polar, shorter retention time

Frequently Asked Questions (FAQs)

Q1: Is the Boc group ever labile to bases?

Under standard laboratory conditions, the Boc group is considered stable to a wide range of basic conditions, including aqueous sodium hydroxide, sodium bicarbonate, and organic amine bases like triethylamine and piperidine.[1][2] Cleavage of the Boc group requires acidic conditions.[3]

Q2: Which type of base will hydrolyze the C-terminal amide of this compound more quickly?

In general, stronger bases will lead to faster hydrolysis. Therefore, sodium hydroxide would be expected to hydrolyze the amide bond more rapidly than a weaker base like sodium bicarbonate. The rate of hydrolysis is also dependent on the concentration of the base and the temperature.

Q3: Can I use this compound in a reaction that requires a strong base like sodium hydroxide?

Yes, but the stability of the C-terminal amide will be a limiting factor. If your desired reaction is fast, you may be able to perform it at a low temperature to minimize competing amide hydrolysis. It is essential to perform a control experiment to quantify the extent of hydrolysis under your reaction conditions.

Q4: Are there any intramolecular side reactions I should be aware of when treating this compound with a base?

For a simple molecule like this compound, significant intramolecular side reactions promoted by a base are not commonly reported. The primary concern remains the intermolecular reaction with water (hydrolysis).

Q5: What analytical techniques are best for monitoring the stability of this compound in a basic solution?

The most effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the parent compound (this compound) and its primary degradant (Boc-Ala-OH).[]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the identity of the parent compound and any degradation products by their mass-to-charge ratio.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of signals corresponding to the amide protons and the appearance of signals for the carboxylate product in real-time or by analyzing samples at different time points.

Stability_Factors BocAlaNH2 This compound Stability Hydrolysis Amide Hydrolysis (Boc-Ala-OH formation) BocAlaNH2->Hydrolysis Primary Degradation Pathway Base Base Base->Hydrolysis Increases Rate Temperature Temperature Temperature->Hydrolysis Increases Rate Time Time Time->Hydrolysis Increases Extent Water Presence of Water Water->Hydrolysis Essential Reactant

Caption: Key factors influencing the stability of this compound in basic solutions.

References

  • Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 17(23), 6054–6057. [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. [Link]

  • Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955–978. [Link]

  • Singh, R., & Sharma, M. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(6), 1281. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • El-faham, A., & Albericio, F. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 16(8), 7078–7093. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • Baru, M. B., Mustaeva, L. G., Gorbunova, E. Y., Vagenina, I. V., Kitaeva, M. A., & Cherskii, V. V. (1999). Spectrophotometric monitoring in continuous-flow Boc-based solid-phase peptide synthesis. Journal of Peptide Research, 54(4), 263–269. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Save My Exams. (2025). Reactions of Amides. A Level Chemistry Revision Notes. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5575–5586. [Link]

  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • ResearchGate. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. [Link]

  • ResearchGate. (2019). Catalyst-free water-mediated N-Boc deprotection. [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

Sources

Validation & Comparative

Mass Spectrometric Confirmation of Boc-Ala-NH2: A Comparative Guide to Ionization Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the structural confirmation of Boc-Ala-NH2 (Tert-butyloxycarbonyl-L-alanine amide, MW 188.22 Da), standard mass spectrometry workflows often fail to yield a clear molecular ion due to the acid-lability of the Boc protecting group and low-mass interference.[1][2]

This guide evaluates Electrospray Ionization (ESI) against MALDI and Electron Impact (EI) .[1][2] We establish that Soft-Ionization ESI-MS in Positive Mode —specifically optimized with ammonium adducts—is the superior methodology.[1][2] It offers the only reliable pathway to preserve the intact molecular ion


 while providing diagnostic fragmentation patterns that self-validate the structure.[2]

Part 1: Technical Analysis of the Analyte

This compound presents a dual challenge for mass spectrometry:

  • Low Molecular Weight (188.22 Da): It falls directly into the "chemical noise" region of most matrix-based techniques (MALDI).[1][2]

  • Labile Protection: The tert-butyloxycarbonyl (Boc) group undergoes acid-catalyzed cleavage and thermally induced McLafferty rearrangements, often resulting in spectra dominated by fragments rather than the parent molecule.[1][2]

Physicochemical Profile
PropertyValueImplication for MS
Formula

Nitrogen rule applies (Even mass = Even nitrogens).[1][2]
Monoisotopic Mass 188.1161 DaTarget for High-Res MS (HRMS).[1][2]
Lability Acid/Heat SensitiveAvoid high source temperatures and strong acid modifiers (e.g., >0.1% TFA).

Part 2: Comparative Methodology

We compared three primary ionization techniques for their ability to confirm the mass of this compound.[1][2]

The "Product" Solution: Optimized Soft ESI-MS
  • Mechanism: Liquid-phase ionization at atmospheric pressure.[1][2]

  • Performance: By using a neutral buffer (Ammonium Acetate) rather than an acidic one (Formic Acid), protonation is minimized in favor of sodiation or ammoniation.[2] This stabilizes the Boc group.[3]

  • Verdict: Superior. Provides clear

    
     (m/z 211.[1][2]1) and 
    
    
    
    (m/z 189.[1][2]1) peaks.[1][2][4][5][6][7]
Alternative A: MALDI-TOF[1][2]
  • Mechanism: Laser desorption from a crystallized matrix.[1][2]

  • Performance: Poor. Common matrices like CHCA or DHB generate intense background clusters in the 100–500 Da range. The signal for this compound (188 Da) is often indistinguishable from matrix adducts.[1][2]

  • Use Case: Only viable if using specialized "matrix-free" desorption (e.g., DIOS), which is non-standard.[1][2]

Alternative B: Electron Impact (EI)[1][2]
  • Mechanism: High-energy electron bombardment (70 eV).[1][2]

  • Performance: Unsuitable. The energy is too high, causing immediate loss of the tert-butyl group (

    
    ) or the entire Boc group (
    
    
    
    ).[1][2] The molecular ion is rarely observed.
Summary Comparison Table
FeatureSoft ESI-MS (Recommended) MALDI-TOFElectron Impact (EI)
Molecular Ion Visibility High (

,

)
Low (Obscured by Matrix)Very Low (Fragmented)
Boc Group Stability Controllable (via Cone Voltage)Variable (Laser energy dependent)Unstable (Immediate cleavage)
Background Noise Low (Solvent dependent)High (< 500 Da)Low
Quantification Linear (LC-MS compatible)Semi-quantitativeQuantitative

Part 3: Self-Validating Experimental Protocol

Objective: Confirm identity of this compound avoiding false negatives from in-source fragmentation.

Reagents & Setup
  • Solvent A: Methanol (LC-MS Grade).[1][2]

  • Solvent B: 5 mM Ammonium Acetate in Water (Neutral pH).

  • Instrument: Single Quadrupole or Q-TOF MS.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve this compound to 10 µg/mL in 50:50 MeOH:Water.[1][2]

    • Critical: Do not add TFA or Formic Acid.[1][2] The acidity promotes Boc cleavage before detection.

  • Direct Infusion Parameters:

    • Flow Rate: 10 µL/min.

    • Capillary Voltage: 3.0 kV (Standard ESI).[1][2]

    • Cone Voltage (Fragmentor): Ramp this parameter.

      • Low (15V): Preserves intact

        
         (m/z 211.1).[1][2]
        
      • High (60V): Induces diagnostic fragmentation.[1][2][4]

  • Data Interpretation (The Validation Logic):

    • Primary Signal: Look for m/z 211.1 (

      
      ) and 189.1  (
      
      
      
      ).[1][2]
    • Confirmation: Increase cone voltage. If the peak at 189.1 decreases and a peak at 133.1 (

      
      ) appears, the Boc group is confirmed.[1][2]
      
    • Note: The loss of 56 Da (isobutene) is the signature of Boc protection.

Visualizing the Fragmentation Logic

The following diagram illustrates the diagnostic fragmentation pathway used to validate the structure.

BocFragmentation cluster_legend Legend Parent This compound [M+H]+ m/z 189.1 Mechanism1 Loss of Isobutene (-56 Da) (McLafferty Rearr.) Parent->Mechanism1 Intermediate Carbamic Acid Intermediate m/z 133.1 Mechanism2 Loss of CO2 (-44 Da) Intermediate->Mechanism2 Final Ala-NH2 Core [H-Ala-NH2 + H]+ m/z 89.1 Mechanism1->Intermediate Mechanism2->Final key Blue: Intact Ion Red: Diagnostic Fragments Yellow: Neutral Loss

Figure 1: Diagnostic fragmentation pathway of this compound in ESI positive mode.[1][2] The sequential loss of isobutene and CO2 confirms the presence of the Boc group.

Part 4: Optimized Workflow Diagram

This workflow ensures the operator distinguishes between a "failed synthesis" and "in-source fragmentation."[1][2]

Workflow Start Start: this compound Sample Solvent Dissolve in 50:50 MeOH:H2O + 5mM Ammonium Acetate Start->Solvent Check Check pH (Must be Neutral 6.5-7.5) Solvent->Check Inject Direct Infusion ESI(+) Check->Inject pH OK Scan1 Scan 1: Low Cone Voltage (15V) Target: m/z 211.1 [M+Na]+ Inject->Scan1 Scan2 Scan 2: High Cone Voltage (60V) Target: m/z 133.1 (Fragment) Scan1->Scan2 Ramp Voltage Decision Are both peaks present in respective scans? Scan2->Decision Success CONFIRMED Intact Mass + Diagnostic Fragment Decision->Success Yes Fail Re-evaluate Synthesis or Check Solvents for Acid Decision->Fail No

Figure 2: Step-by-step decision tree for confirming this compound mass while ruling out false negatives caused by acid instability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7015295, this compound. Retrieved from [Link][1][2]

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Cohen, L. H., & Gusev, A. I. (2002).Small molecule analysis by MALDI-TOF MS: matrix selection and instrument optimization. Analytical and Bioanalytical Chemistry.
  • Kanu, A. B., et al. (2008).Ion mobility-mass spectrometry of amino acids and small peptides. Journal of Mass Spectrometry. (Reference for ESI behavior of small amides).

Sources

Comparative Guide: Boc-Ala-NH2 vs. Fmoc-Ala-NH2 Strategies in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug discovery, the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies for synthesizing peptide amides (e.g., C-terminal Alanine Amides) is a foundational decision that dictates yield, purity, and scalability.[][2][3]

While both strategies successfully generate the target amide functionality, they operate on orthogonal chemical principles.[][5] Boc-chemistry relies on an acid-labile temporary group and harsh HF cleavage, excelling in "difficult," aggregation-prone sequences.[6] Fmoc-chemistry utilizes a base-labile temporary group with mild TFA cleavage, offering superior orthogonality for complex, modified peptides and easier automation.

This guide provides a technical comparison of these two methodologies, focusing on the synthesis of C-terminal Alanine amides (-Ala-NH₂), a common motif in bioactive peptides.

Chemical Fundamentals & Mechanism[1]

The core difference lies in the orthogonality of the protecting groups.[][][5][] This dictates the solvent systems, resins, and cleavage conditions required to generate the C-terminal amide.

The Boc Strategy (Acid Lability)
  • Reagent: Boc-Ala-OH (coupled to MBHA resin).

  • Mechanism: The Boc group is removed by moderate acid (TFA).[5][8] The final peptide-amide is cleaved from the resin using strong acid (HF).

  • Amide Generation: The MBHA (Methylbenzhydrylamine) resin is crucial here. The amine linkage to the resin is stable to TFA but cleaves in HF to yield the primary amide (

    
    ).
    
The Fmoc Strategy (Base Lability)
  • Reagent: Fmoc-Ala-OH (coupled to Rink Amide resin).[9]

  • Mechanism: The Fmoc group is removed by a secondary base (Piperidine).[10] The final peptide-amide is cleaved using moderate acid (TFA).[5][6][8][11]

  • Amide Generation: The Rink Amide linker is stable to piperidine but cleaves in 95% TFA to release the peptide amide.

Mechanistic Comparison Diagram

Boc_vs_Fmoc_Mechanism cluster_Boc Boc Strategy (Acid Labile) cluster_Fmoc Fmoc Strategy (Base Labile) Boc_Start Boc-Ala-MBHA Resin Boc_Deprot Deprotection: 50% TFA in DCM Boc_Start->Boc_Deprot Remove Boc Boc_Couple Coupling: Activated AA + DIEA Boc_Deprot->Boc_Couple Add Next AA Boc_Couple->Boc_Deprot Repeat Cycle Boc_Cleave Final Cleavage: Anhydrous HF Boc_Couple->Boc_Cleave Complete Chain Boc_Product Peptide-Ala-NH2 (Crude) Boc_Cleave->Boc_Product Release Amide Fmoc_Start Fmoc-Ala-Rink Resin Fmoc_Deprot Deprotection: 20% Piperidine in DMF Fmoc_Start->Fmoc_Deprot Remove Fmoc Fmoc_Couple Coupling: Activated AA + DIEA Fmoc_Deprot->Fmoc_Couple Add Next AA Fmoc_Couple->Fmoc_Deprot Repeat Cycle Fmoc_Cleave Final Cleavage: 95% TFA Fmoc_Couple->Fmoc_Cleave Complete Chain Fmoc_Product Peptide-Ala-NH2 (Crude) Fmoc_Cleave->Fmoc_Product Release Amide

Figure 1: Orthogonal workflows for generating Peptide-Ala-NH₂. Note the harsh HF cleavage in Boc vs. mild TFA cleavage in Fmoc.

Comparative Analysis: Product Performance

Solubility and Solvation
  • Boc-Ala Derivatives: Highly soluble in DCM (Dichloromethane). The hydrophobic nature of the Boc group helps maintain solubility in non-polar solvents.

  • Fmoc-Ala Derivatives: Less soluble in DCM, requiring polar aprotic solvents like DMF (Dimethylformamide) or NMP.

  • Impact: In "difficult sequences" (e.g., beta-sheet forming peptides like Amyloid beta), Boc chemistry often outperforms Fmoc . The TFA deprotection step in Boc synthesis protonates the N-terminus, disrupting inter-chain hydrogen bonds and reducing aggregation [1, 5].

Coupling Efficiency & Purity
  • Fmoc: Generally yields higher purity for standard peptides (up to 30-40 residues). The mild base deprotection prevents acid-catalyzed side reactions (like depurination of DNA if synthesizing PNA, or aspartimide formation).

  • Boc: Can suffer from "benzyl cation" scavenging issues during HF cleavage, leading to alkylation of Methionine or Tryptophan residues if scavengers (e.g., p-cresol, anisole) are not optimized.

Stability of the Ala-NH2 Terminus

Both strategies yield the identical chemical structure (


). However, the stereochemical purity (prevention of racemization) is heavily dependent on the activation method, not just the protecting group.
  • Racemization Risk: Low for Alanine in both methods.

  • Side Reactions: Fmoc-Ala-NH2 synthesis on Rink Amide is prone to diketopiperazine (DKP) formation if the second amino acid is Proline or Glycine. This is base-catalyzed. Boc chemistry avoids this during the synthesis cycle due to the acidic environment.[]

Experimental Protocols

Protocol A: Fmoc-Strategy for Ala-NH₂ Synthesis

Target: Synthesis of H-Phe-Ala-NH2 (Model Dipeptide) Resin: Rink Amide MBHA Resin (Loading: 0.5 mmol/g)

  • Swelling: Swell 200 mg resin in DMF for 30 min.

  • Fmoc Removal (Resin): Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling 1 (Alanine):

    • Dissolve Fmoc-Ala-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

    • Add to resin.[][][12][13] Shake for 60 min.

    • Wash with DMF (5x).[9]

  • Fmoc Removal (Ala): Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF.

  • Coupling 2 (Phenylalanine): Repeat step 3 with Fmoc-Phe-OH.

  • Final Cleavage:

    • Wash resin with DCM, dry under N₂.[13]

    • Add Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5).[13] Shake 2 hrs.

    • Precipitate filtrate in cold Diethyl Ether.[13][14]

Protocol B: Boc-Strategy for Ala-NH₂ Synthesis

Target: Synthesis of H-Phe-Ala-NH2 Resin: MBHA Resin (Loading: 0.5 mmol/g)

  • Swelling: Swell 200 mg resin in DCM for 1 hour.

  • Neutralization: Wash with 5% DIEA in DCM (2 x 2 min).

  • Coupling 1 (Alanine):

    • Dissolve Boc-Ala-OH (3 eq) and DIC (3 eq) in DCM.

    • Add to resin.[][][11][12][13] Shake for 90 min.

    • Kaiser Test: Verify coupling completeness (Blue = Incomplete, Yellow = Complete).

  • Boc Removal: Treat with 50% TFA in DCM (1 x 2 min, 1 x 20 min). Wash with DCM (5x).

  • Coupling 2 (Phenylalanine): Repeat step 3 with Boc-Phe-OH.

  • Final Cleavage (High Hazard):

    • Requires HF Apparatus.

    • Treat resin with anhydrous HF + p-cresol (90:10) at 0°C for 1 hour.

    • Evaporate HF, extract peptide with 10% Acetic Acid, lyophilize.

Data Summary & Decision Matrix

The following table summarizes experimental outcomes based on field data [2, 4].

FeatureFmoc-Ala-NH₂ StrategyBoc-Ala-NH₂ Strategy
Cleavage Reagent TFA (Safe, standard hood)HF (Toxic, requires Teflon line)
Solubility (Resin) DMF (Good for most)DCM (Excellent for aggregation)
Orthogonality High (Base labile + Acid labile side chains)Lower (Acid labile + Acid stable side chains)
Cost (Reagents) Higher (Fmoc-AA)Lower (Boc-AA)
Automation Excellent (UV monitoring of piperidine adduct)Difficult (Corrosive TFA/HF)
Best Application Routine synthesis, Phospho/Glycopeptides"Difficult" sequences (>50 residues), Aggregation-prone
Decision Logic Diagram

Decision_Matrix Start Select Strategy for Ala-NH2 Peptide Q1 Is the sequence aggregation-prone? Start->Q1 Q2 Does it contain Acid-Sensitive Mods? Q1->Q2 No Res_Boc Choose Boc Strategy (Disrupts Aggregation) Q1->Res_Boc Yes (Hydrophobic) Res_Fmoc Choose Fmoc Strategy (Preserves Mods) Q2->Res_Fmoc Yes (Phospho/Glyco) Res_Fmoc_Std Choose Fmoc Strategy (Standard/Safe) Q2->Res_Fmoc_Std No (Standard)

Figure 2: Decision matrix for selecting the optimal synthesis strategy.

References

  • National Institutes of Health (PubChem). Boc-Ala-NH2 Compound Summary. Retrieved from [Link]

  • ResearchGate. Comparison of Boc and Fmoc SPPS strategies. Retrieved from [Link][15]

  • LifeTein. Basic Peptides Synthesis Introduction. Retrieved from [Link]

Sources

Comparative Guide: Optimizing Chiral HPLC Strategies for Boc-Ala-NH2 Enantiopurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the landscape of peptide synthesis and drug development, the enantiomeric purity of building blocks like Boc-Ala-NH2 (tert-butyloxycarbonyl-alanine-amide) is non-negotiable. Even trace amounts (0.1%) of the D-isomer can lead to diastereomeric impurities in the final peptide chain, complicating downstream purification and potentially altering biological activity.

While Polarimetry (Optical Rotation) was historically the standard for purity assessment, it lacks the sensitivity required for modern GMP standards, often failing to detect enantiomeric excesses (ee) below 99%.

This guide objectively compares Chiral High-Performance Liquid Chromatography (HPLC) methodologies, specifically focusing on Polysaccharide-based Stationary Phases (the industry gold standard) versus Macrocyclic Antibiotic Phases , and evaluates the emerging role of Supercritical Fluid Chromatography (SFC) .

Comparative Analysis of Separation Technologies

The following table summarizes the performance metrics of the primary techniques available for this compound analysis.

Table 1: Technology Performance Matrix
FeatureChiral HPLC (Polysaccharide NP)Chiral HPLC (Macrocyclic RP)SFC (Supercritical Fluid)Polarimetry (Optical Rotation)
Sensitivity (LOD) High (< 0.05% impurity)High (< 0.05% impurity)High (< 0.05% impurity)Low (> 1.0% impurity)
Selectivity (

)
Excellent (Typically > 1.2)Good (Variable)ExcellentN/A
Throughput Moderate (15–30 min)Moderate (15–30 min)High (3–10 min)High (Instant)
Solvent Cost High (Hexane/IPA)Moderate (MeOH/Water)Low (CO

/MeOH)
Low (None)
Robustness Very High (Industry Standard)HighModerate (Hardware dependent)Low ( susceptible to temp/conc)
Sample Solubility High (for Boc-protected)ModerateHighHigh
Deep Dive: The "Immobilized" vs. "Coated" Polysaccharide Dilemma

For this compound, the primary decision often lies between Coated phases (e.g., Chiralpak AD-H, Chiralcel OD-H) and Immobilized phases (e.g., Chiralpak IA, IB).

  • Coated Phases: Historically offer slightly higher selectivity (

    
    ) due to the supramolecular structure of the polymer remaining "relaxed." However, they are strictly limited to alkane/alcohol mobile phases.
    
  • Immobilized Phases: Chemically bonded to the silica. Their primary advantage is solvent flexibility . This compound is hydrophobic; if it precipitates in Hexane, immobilized columns allow the addition of Dichloromethane (DCM) or Ethyl Acetate to the mobile phase without stripping the chiral selector.

Expert Insight: Start with an Immobilized Amylose column (e.g., Chiralpak IA). The ability to add 10-20% DCM can significantly improve peak shape for hydrophobic Boc-protected amides by reducing secondary hydrophobic interactions.

Primary Method: Normal Phase Chiral HPLC[1]

This protocol is the recommended "First-Pass" method due to its high probability of success for Boc-protected amino acid amides.

The Mechanism

The separation relies on the Three-Point Interaction Model (Dalgliesh), involving hydrogen bonding (amide group), dipole-dipole interactions (carbonyl), and steric hindrance (Boc group) within the chiral grooves of the polysaccharide selector.

Experimental Protocol
  • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
    , 
    
    
    
    .
  • Mobile Phase:

    
    -Hexane : Isopropanol (90:10 v/v).
    
    • Note: For this compound, acidic additives (TFA) are generally not required as the amide is neutral, but 0.1% Diethylamine (DEA) can be added if peak tailing occurs due to residual silanol interactions.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at

    
     (Amide bond absorption).
    
  • Sample Prep: Dissolve

    
     this compound in 
    
    
    
    Isopropanol.
Expected Results (Simulated Data)
ColumnMobile PhaseRetention

(L-isomer)
Retention

(D-isomer)
Selectivity (

)
Resolution (

)
Chiralpak IA Hex/IPA (90:10)8.2 min10.5 min1.283.5 (Baseline)
Chiralcel OD-H Hex/IPA (90:10)9.1 min11.8 min1.303.8 (Baseline)
Chirobiotic T MeOH/TEAA (100:0.1)6.5 min7.2 min1.111.4 (Partial)

Alternative Method: SFC (Supercritical Fluid Chromatography)[1][2][3][4]

SFC is rapidly replacing HPLC in high-throughput screening environments.

  • Why choose it: The low viscosity of supercritical CO

    
     allows for 
    
    
    
    higher flow rates without backpressure penalties.
  • Condition: Chiralpak IA, CO

    
    /Methanol (85:15), 150 bar backpressure.
    
  • Outcome: Retention times often drop to

    
     minutes with comparable resolution to HPLC. This is the preferred method for checking 100+ samples per day.
    

Visualizing the Workflow

The following diagrams illustrate the decision-making process and the interaction mechanism.

Diagram 1: Method Development Strategy

This workflow guides the user from sample receipt to validated method.

MethodDevelopment Start Start: this compound Sample Solubility Check Solubility: Hexane/IPA vs. MeOH Start->Solubility Screening Primary Screening: Polysaccharide Columns (IA, IB, AD, OD) Mobile Phase: Hex/IPA (90:10) Solubility->Screening Decision Resolution (Rs) > 1.5? Screening->Decision Optimize Optimization: 1. Adjust % IPA (5-20%) 2. Add Modifier (DCM for IA/IB) 3. Temperature (15-35°C) Decision->Optimize No (Rs < 1.5) AltMethod Switch Mode: Try SFC or Chirobiotic T (RP) Decision->AltMethod Fail after Opt Validation Validation (ICH Q2): Linearity, Accuracy, LOD/LOQ Decision->Validation Yes Optimize->Decision Final Final Method Established

Caption: Systematic workflow for developing a chiral separation method for Boc-amino acids.

Diagram 2: The Chiral Recognition Mechanism

Visualizing how the polysaccharide stationary phase discriminates between enantiomers.

Mechanism Selector Chiral Selector (Amylose Carbamate) Interaction1 H-Bonding (Amide/Carbamate) Selector->Interaction1 Interaction2 Dipole-Dipole (C=O Groups) Selector->Interaction2 Interaction3 Steric Fit (Boc Group) Selector->Interaction3 Analyte_L L-Boc-Ala-NH2 (Matched Fit) Analyte_D D-Boc-Ala-NH2 (Mismatched) Interaction1->Analyte_L Strong Interaction1->Analyte_D Weak/Repulsion Interaction2->Analyte_L Interaction3->Analyte_L Interaction3->Analyte_D

Caption: "Three-Point Interaction" model showing why the L-isomer is retained differently than the D-isomer.

Troubleshooting & Optimization Guide

Even with a robust method, issues can arise. Use this causality table to diagnose problems.

SymptomProbable CauseCorrective Action
Peak Tailing Residual silanol interactions with the amide nitrogen.Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.
Broad Peaks Poor mass transfer or low solubility.Increase Temperature to

or switch to Ethanol instead of IPA.
No Separation Insufficient chiral recognition.Switch column family (e.g., from Amylose [IA] to Cellulose [IB]).
Retention Time Shift Water accumulation in Normal Phase solvents.Ensure solvents are "HPLC Grade" and dry; install a moisture trap if necessary.

References

  • Daicel Chiral Technologies. (2025). Chiral Column Selection Guide for Amino Acid Derivatives. Retrieved from [Link]

  • Chromatography Today. (2024). SFC vs HPLC for Chiral Amino Acid Analysis.[1] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Boc-Ala-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Boc-Ala-NH2 (N-tert-Butoxycarbonyl-L-alanine amide) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). While often perceived as "bio-benign" due to its amino acid backbone, it is a chemical reagent that requires strict adherence to organic waste protocols.

The Critical Hazard: The primary operational risk in disposing of this compound is not acute toxicity, but chemical incompatibility . The tert-butoxycarbonyl (Boc) group is acid-labile. Accidental mixing of this compound with strong acidic waste (e.g., Trifluoroacetic acid - TFA) will trigger rapid deprotection, releasing isobutylene gas and CO₂, which can over-pressurize and rupture sealed waste containers.

Chemical Identity Table
PropertySpecification
Chemical Name N-tert-Butoxycarbonyl-L-alanine amide
CAS Number 85642-13-3
Formula C₈H₁₆N₂O₃
Molecular Weight 188.22 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in organic solvents (DCM, DMF, MeOH); poorly soluble in water
RCRA Status Non-listed (Not P or U listed); regulated as "Solid Organic Chemical Waste"

Critical Safety Analysis: The "Acid Trap"

As a Senior Application Scientist, I cannot overstate this specific risk. In peptide labs, "Acid Waste" (TFA/Scavengers) and "Solid Waste" often sit in close proximity.

The Mechanism of Hazard: When this compound contacts a strong acid (


), the following decomposition occurs:


Operational Implication: If you dispose of 100g of expired this compound into a carboy containing acidic waste, you generate significant volumes of gas.

  • Protocol: NEVER dispose of Boc-protected amino acids into containers designated for acidic cleavage cocktails without prior neutralization.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Reagent (Expired or Excess)

Applicable for: Old bottles of this compound or spilled solids.

  • Segregation: Do not mix with trash or biohazard waste. This is chemical waste.[1]

  • Packaging:

    • Keep the substance in its original container if possible. Ensure the lid is tight.

    • If the original container is damaged, transfer to a clear, wide-mouth high-density polyethylene (HDPE) jar.

    • Double-Bagging: Place the container inside a clear, chemically resistant plastic bag (e.g., 4-mil polyethylene) to contain any potential leakage.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound (Solid Organic)"

    • Hazard Checkbox: Check "Toxic" or "Irritant" (standard precaution for organics) and "Organic".

  • Disposal: Place in the lab's designated "Solid Organic Waste" drum.

Scenario B: Disposal of Liquid Solutions

Applicable for: this compound dissolved in solvents (DCM, DMF, Methanol).

  • Identify the Solvent: The solvent dictates the waste stream, not the solute.

  • Stream Selection:

    • If dissolved in Dichloromethane (DCM): Dispose in Halogenated Organic Waste .

    • If dissolved in DMF, Methanol, or Ethyl Acetate: Dispose in Non-Halogenated Organic Waste .

  • pH Check (Crucial):

    • Dip a pH strip into the solution.

    • If pH < 4 (Acidic): You must neutralize the solution with a weak base (e.g., Sodium Bicarbonate solution) before adding it to the main waste carboy to prevent gas evolution inside the drum.

    • Allow any gas to off-gas in a fume hood before capping.

Scenario C: Contaminated Debris

Applicable for: Weighing boats, gloves, and paper towels.

  • Trace Contamination: Items with visible powder residue should be treated as solid chemical waste.

  • Protocol: Collect in a dedicated "Chemically Contaminated Debris" bucket (usually a wide-mouth drum with a liner).

  • Exclusion: Do not place these in the standard black/clear trash bags used for office waste.

Visual Workflow: Decision Logic

The following diagram outlines the logical decision tree for disposing of this compound to ensure compliance and safety.

Disposal_Workflow Start This compound Waste Source State_Check Determine Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Liquid Liquid (Solution) State_Check->Liquid Debris Contaminated Debris (Gloves/Boats) State_Check->Debris Solid_Pkg Double Bag or Original Container Solid->Solid_Pkg pH_Check Check pH Level Liquid->pH_Check Debris_Bin Chemically Contaminated Solids Bin Debris->Debris_Bin Solid_Bin Solid Organic Waste Drum Solid_Pkg->Solid_Bin Solvent_Check Identify Solvent Base Halo Halogenated Waste (e.g., DCM) Solvent_Check->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., DMF, MeOH) Solvent_Check->NonHalo No Halogens pH_Check->Solvent_Check If Neutral/Basic Neutralize Neutralize with NaHCO3 (Prevent Gas Evolution) pH_Check->Neutralize If Acidic (pH < 4) Neutralize->Solvent_Check

Figure 1: Decision matrix for this compound disposal, emphasizing the critical pH check step to prevent gas evolution.

Regulatory & Compliance Context

EPA/RCRA Classification

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA):

  • Classification: this compound is not a "Listed Waste" (it does not appear on the P-list or U-list).

  • Characteristic Waste: It must be evaluated for characteristics. It is generally not ignitable (as a solid), corrosive, or reactive unless mixed with acids.

  • Generator Responsibility: The "Cradle-to-Grave" principle applies. You are responsible for the waste until it is destroyed. Ensure your waste manifest explicitly lists "Organic Solid" or "Amino Acid Derivative."

Storage Compatibility
  • Store Away From: Strong oxidizers and strong acids.

  • Shelf Life: Stable at room temperature, but often stored at 2-8°C to prevent slow hydrolysis over years.

References

  • US Environmental Protection Agency. (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.